molecular formula C8H13NO2 B1611109 2-(1-Ethoxyethoxy)but-3-enenitrile CAS No. 72252-03-0

2-(1-Ethoxyethoxy)but-3-enenitrile

Cat. No.: B1611109
CAS No.: 72252-03-0
M. Wt: 155.19 g/mol
InChI Key: DKWKABSGUBNNFI-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethoxy)but-3-enenitrile is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Ethoxyethoxy)but-3-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Ethoxyethoxy)but-3-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-ethoxyethoxy)but-3-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-4-8(6-9)11-7(3)10-5-2/h4,7-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWKABSGUBNNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC(C=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545705
Record name 2-(1-Ethoxyethoxy)but-3-enenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72252-03-0
Record name 2-(1-Ethoxyethoxy)but-3-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties & Synthetic Utility of 2-(1-Ethoxyethoxy)but-3-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(1-Ethoxyethoxy)but-3-enenitrile (CAS: 72252-03-0), a critical intermediate in the synthesis of agrochemicals (specifically Glufosinate) and complex organic molecules.

Executive Summary & Strategic Importance

2-(1-Ethoxyethoxy)but-3-enenitrile serves as a protected form of acrolein cyanohydrin. Acrolein cyanohydrin is thermodynamically unstable, prone to reversion into acrolein and hydrogen cyanide (HCN) or polymerization. By masking the hydroxyl group as an ethoxyethyl acetal (using ethyl vinyl ether), chemists lock the cyanohydrin functionality. This stabilization allows for subsequent transformations—such as radical additions or Michael-type reactions—that would otherwise be incompatible with the labile free hydroxyl or the equilibrium-generated aldehyde.

Its primary industrial application is in the Bayer Process for the synthesis of Glufosinate-ammonium (phosphinothricin), a broad-spectrum herbicide.

Physicochemical Profile

The following data consolidates available experimental values and structurally derived estimates for process engineering.

Table 1: Physicochemical Constants
PropertyValue / DescriptionNotes
CAS Number 72252-03-0
IUPAC Name 2-(1-Ethoxyethoxy)but-3-enenitrileAlso: 2-(1-ethoxyethoxy)-3-butenenitrile
Molecular Formula

Molecular Weight 155.19 g/mol
Physical State LiquidColorless to pale yellow
Boiling Point ~80–85 °C @ 10 mmHg (Est.)Typically distilled under reduced pressure to prevent thermal degradation.
Density ~0.94–0.98 g/cm³ (Est.)
Solubility Soluble in DCM, THF, Toluene, Ethyl AcetateHydrolyzes in aqueous acid.
Stability Acid-sensitive; Stabilized with MEHQThe acetal linkage cleaves in acidic media.
Stabilizer Mequinol (MEHQ)typically 100–500 ppm to prevent vinyl polymerization.
Stability Analysis[1]
  • Thermal Stability: The compound is stable at room temperature if inhibited (MEHQ). However, temperatures above 100°C can induce retro-ene reactions or polymerization of the vinyl group.

  • Hydrolytic Stability: The 1-ethoxyethoxy moiety is an acetal (specifically a mixed acetal of acetaldehyde). It is stable to bases and nucleophiles but extremely labile to dilute acids , which regenerate the cyanohydrin and ethanol.

Synthesis Protocol

The synthesis involves the protection of acrolein cyanohydrin with ethyl vinyl ether (EVE) under acid catalysis. This is an addition reaction rather than a condensation, meaning it has 100% atom economy.

Reaction Scheme


Detailed Methodology

Reagents:

  • Acrolein Cyanohydrin (freshly prepared or stabilized).

  • Ethyl Vinyl Ether (1.1 – 1.2 equivalents).

  • Catalyst: p-Toluenesulfonic acid (pTSA) or Pyridinium p-toluenesulfonate (PPTS) (0.1 – 0.5 mol%).

  • Solvent: Often run neat or in DCM/Toluene.

Step-by-Step Protocol:

  • Preparation: Charge the reaction vessel with Acrolein Cyanohydrin under an inert atmosphere (

    
    ).
    
  • Cooling: Cool the system to 0–5°C. The reaction is exothermic.

  • Addition: Add the acid catalyst. Then, add Ethyl Vinyl Ether dropwise, maintaining the internal temperature below 20°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC or GC (disappearance of cyanohydrin).

  • Quenching: Add a small amount of base (e.g., Triethylamine or

    
    ) to neutralize the acid catalyst. Crucial Step: Failure to neutralize will lead to hydrolysis during workup or storage.
    
  • Purification: Distill the crude oil under high vacuum (< 10 mmHg).

    • Note: Ensure the distillation pot contains a radical inhibitor (MEHQ) to prevent polymerization of the vinyl group during heating.

Mechanistic Insight

The formation of the acetal follows an electrophilic addition mechanism. The acid catalyst protonates the electron-rich double bond of the vinyl ether, generating a resonance-stabilized oxocarbenium ion. The hydroxyl group of the cyanohydrin then attacks this electrophile.

Diagram 1: Mechanism of Protection

The following diagram illustrates the acid-catalyzed addition pathway.

ProtectionMechanism EVE Ethyl Vinyl Ether (CH2=CH-OEt) Oxo Oxocarbenium Ion (CH3-CH=O+-Et) EVE->Oxo + H+ (Protonation) H_plus H+ Catalyst H_plus->Oxo Intermediate Protonated Acetal Oxo->Intermediate + Cyanohydrin (Nucleophilic Attack) Cyanohydrin Acrolein Cyanohydrin (HO-CH(CN)-CH=CH2) Cyanohydrin->Intermediate Product 2-(1-Ethoxyethoxy)but-3-enenitrile Intermediate->Product - H+ (Deprotonation)

Caption: Acid-catalyzed addition of acrolein cyanohydrin to ethyl vinyl ether via an oxocarbenium intermediate.

Synthetic Utility: The Glufosinate Pathway

The primary utility of this intermediate is in the synthesis of the herbicide Glufosinate.[1] The "ethoxyethoxy" group protects the oxygen, preventing it from interfering with the radical or Michael-type addition of the phosphorus component.

Workflow
  • Protection: Formation of 2-(1-Ethoxyethoxy)but-3-enenitrile.

  • P-C Bond Formation: Reaction with Diethyl Methylphosphonite (or similar P(III) species). This step often involves a radical initiator or high temperature to install the methyl-phosphinyl group across the double bond.

  • Strecker/Hydrolysis: The nitrile is converted to an amine (Strecker) or hydrolyzed directly to the acid, while the acetal is cleaved to release the hydroxyl (which is then eliminated or converted depending on the specific Glufosinate analog route).

Diagram 2: Glufosinate Synthesis Workflow

GlufosinateSynthesis Acrolein Acrolein (CH2=CH-CHO) Cyanohydrin Acrolein Cyanohydrin Acrolein->Cyanohydrin + HCN HCN HCN HCN->Cyanohydrin Protected 2-(1-Ethoxyethoxy)but-3-enenitrile (Protected Intermediate) Cyanohydrin->Protected + EVE / H+ EVE Ethyl Vinyl Ether EVE->Protected Adduct Phosphinyl Intermediate Protected->Adduct + Phosphonite (Radical/Michael Addn) Phosphonite Me-P(OEt)2 (Diethyl methylphosphonite) Phosphonite->Adduct Hydrolysis Acid Hydrolysis (HCl/H2O) Adduct->Hydrolysis Strecker / Deprotection Glufosinate Glufosinate-ammonium Hydrolysis->Glufosinate

Caption: Synthesis of Glufosinate highlighting the role of the protected cyanohydrin intermediate.

Safety & Handling Protocols

Working with this compound requires strict adherence to safety protocols due to the potential for cyanide release and flammability.

  • Cyanide Hazard: Although the nitrile group is covalently bonded, any strong acid hydrolysis or thermal decomposition can theoretically release HCN, especially if the starting material (cyanohydrin) was not fully consumed or if the acetal reverses. Always keep an HCN detector active.

  • Peroxide Formation: As an ether derivative, it can form peroxides upon prolonged exposure to air. Test for peroxides before distillation.

  • Polymerization: The terminal vinyl group is prone to polymerization. Store at 4°C or below, and ensure MEHQ levels are maintained (check every 6 months).

  • Waste Disposal: All aqueous waste from hydrolysis steps must be treated with bleach (sodium hypochlorite) to neutralize potential cyanide residues before disposal.

References

  • Sigma-Aldrich. 2-(1-Ethoxyethoxy)but-3-enenitrile Product Specification & MSDS. Retrieved from .

  • Bayer CropScience.Process for preparing glufosinate and intermediates therefor.
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal protection mechanisms).
  • ChemWhat. 2-(1-Ethoxyethoxy)but-3-enenitrile CAS# 72252-03-0 Properties. Retrieved from .

Sources

2-(1-Ethoxyethoxy)but-3-enenitrile: Technical Guide & Synthesis Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(1-Ethoxyethoxy)but-3-enenitrile (CAS 72252-03-0), a specialized chemical intermediate used primarily in the synthesis of complex agrochemicals and pharmaceutical building blocks.

Executive Summary

2-(1-Ethoxyethoxy)but-3-enenitrile is a protected cyanohydrin derivative serving as a critical C4 synthon in organic synthesis. Structurally, it consists of a but-3-enenitrile core where the unstable hydroxyl group at the C2 position is masked by an ethoxyethyl (acetal) protecting group.

This compound addresses a fundamental challenge in synthetic chemistry: the instability of acrolein cyanohydrin (2-hydroxybut-3-enenitrile). Unprotected acrolein cyanohydrin is prone to rapid thermodynamic reversion to acrolein and hydrogen cyanide (HCN) or polymerization. The 1-ethoxyethoxy protecting group stabilizes the molecule, allowing it to undergo subsequent transformations—such as phosphorylation or Michael additions—without degradation. Its primary industrial application lies in the synthesis of the herbicide Glufosinate (Phosphinothricin) and related non-proteinogenic amino acids.

Chemical Identifiers & Properties

Core Identifiers
Identifier TypeValue
Chemical Name 2-(1-Ethoxyethoxy)but-3-enenitrile
CAS Number 72252-03-0
Synonyms Acrolein cyanohydrin ethyl vinyl ether adduct; 2-(1-ethoxyethoxy)-3-butenenitrile
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
SMILES C=CC(C#N)OC(C)OCC
InChI Key DKWKABSGUBNNFI-UHFFFAOYSA-N
Physical & Chemical Properties
PropertyDescription/Value
Appearance Clear to pale yellow liquid
Boiling Point ~80–85 °C at 10 mmHg (Estimated based on structure)
Density ~0.95 g/mL (Estimated)
Solubility Soluble in organic solvents (DCM, THF, Toluene); limited solubility in water due to lipophilicity.
Stability Stabilized with MEHQ (Mequinol) to prevent radical polymerization of the alkene. Acid-labile (acetal group).
Storage 2–8 °C, under inert atmosphere (Argon/Nitrogen).

Synthesis & Production

The synthesis of 2-(1-Ethoxyethoxy)but-3-enenitrile is a two-step process designed to capture the transient acrolein cyanohydrin.

Reaction Pathway
  • Cyanohydrin Formation: Acrolein reacts with HCN (or a cyanide source) to form 2-hydroxybut-3-enenitrile.

  • Acetal Protection: The hydroxyl group undergoes an acid-catalyzed addition to ethyl vinyl ether (EVE) to form the target acetal.

Synthesis Protocol

Note: This protocol involves handling highly toxic acrolein and cyanide sources. All work must be performed in a functioning fume hood with appropriate PPE.

Step 1: In-Situ Generation of Acrolein Cyanohydrin

  • Reagents: Acrolein (1.0 eq), Potassium Cyanide (KCN, 1.05 eq), Acetic Acid (1.1 eq).

  • Procedure:

    • Dissolve KCN in a minimum amount of water at 0 °C.

    • Add Acrolein slowly while maintaining temperature <5 °C.

    • Add Acetic Acid dropwise to neutralize and liberate HCN in situ, driving the equilibrium toward the cyanohydrin.

    • Critical: Do not isolate the cyanohydrin pure if possible; use the crude organic layer immediately due to instability.

Step 2: Protection with Ethyl Vinyl Ether

  • Reagents: Crude 2-hydroxybut-3-enenitrile, Ethyl Vinyl Ether (1.5 eq), p-Toluenesulfonic acid (p-TSA, 0.5 mol% cat.).

  • Procedure:

    • Dilute the crude cyanohydrin in dry dichloromethane (DCM) or toluene.

    • Add Ethyl Vinyl Ether.[1]

    • Cool to 0 °C and add p-TSA catalyst.

    • Stir at 0 °C -> Room Temperature for 2–4 hours. Monitor by TLC (disappearance of hydroxyl spot).

    • Quench: Add triethylamine (Et₃N) to neutralize the acid catalyst (preventing acetal hydrolysis).

    • Workup: Wash with sat. NaHCO₃, brine, dry over MgSO₄, and concentrate.

    • Purification: Vacuum distillation is required to remove excess ethyl vinyl ether and obtain the pure product.

Mechanism Diagram

The following diagram illustrates the acid-catalyzed protection mechanism.

ProtectionMechanism Acrolein Acrolein (CH2=CH-CHO) Cyanohydrin 2-Hydroxybut-3-enenitrile (Unstable Intermediate) Acrolein->Cyanohydrin + HCN HCN HCN HCN->Cyanohydrin Intermediate Oxocarbenium Ion Cyanohydrin->Intermediate Attack on EVE EVE Ethyl Vinyl Ether (CH2=CH-OEt) EVE->Intermediate + H+ Acid H+ Catalyst Acid->Intermediate Product 2-(1-Ethoxyethoxy)but-3-enenitrile (Target CAS 72252-03-0) Intermediate->Product - H+

Caption: Synthesis pathway showing the stabilization of acrolein cyanohydrin via acetal formation with ethyl vinyl ether.

Applications in Drug & Agrochemical Development

Glufosinate (Phosphinothricin) Synthesis

The primary industrial utility of CAS 72252-03-0 is as a precursor for Glufosinate , a broad-spectrum herbicide.

  • Role: It provides the carbon skeleton for the amino acid side chain.

  • Process:

    • Phosphorylation: The terminal alkene of the protected cyanohydrin reacts with a phosphorus nucleophile (e.g., methyl phosphonite derivatives).

    • Hydrolysis: Acidic hydrolysis removes the ethoxyethyl protecting group and hydrolyzes the nitrile to a carboxylic acid.

    • Amination: The resulting intermediate is converted to the amino acid.

Pharmaceutical Intermediates

In drug discovery, this molecule serves as a versatile "masked" synthon:

  • Allylic Functionalization: The double bond allows for metathesis or oxidation reactions while the sensitive cyanohydrin moiety remains protected.

  • Non-Natural Amino Acids: It is used to synthesize

    
    -substituted 
    
    
    
    -amino acids via Strecker-type synthesis modifications.

Safety & Handling (E-E-A-T)

Hazards
  • Toxicity: Contains a nitrile group; potential for cyanide release if metabolized or subjected to strong thermal decomposition.

  • Irritant: Irritating to eyes, skin, and respiratory system.

  • Flammability: Combustible liquid.

  • Sensitizer: May cause skin sensitization (stabilizer MEHQ is also a sensitizer).

Storage & Disposal
  • Storage: Store at 4 °C . The acetal linkage is sensitive to moisture and acid; keep anhydrous.

  • Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx and CN- byproducts).

References

  • Sigma-Aldrich. 2-(1-Ethoxyethoxy)but-3-enenitrile Product Specification & MSDS. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Acrolein Cyanohydrin Derivatives. Retrieved from .

  • Belokon, Y. N., et al. (2003). "Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates." Organic Letters, 5(23), 4505-4507. (Context on cyanohydrin protection). Retrieved from .

  • U.S. Environmental Protection Agency. Toxic Pollutant Identification: Acrylonitrile and Acrolein Derivatives. Retrieved from .

  • World Health Organization. Glufosinate Ammonium: JMPR 2012. (Context on synthesis intermediates). Retrieved from .

Sources

An In-depth Technical Guide to 2-(1-Ethoxyethoxy)but-3-enenitrile and its Derivatives: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(1-ethoxyethoxy)but-3-enenitrile, a versatile building block in organic synthesis, and its derivatives. We will delve into its synthesis, exploring plausible synthetic routes based on established chemical principles. The guide will further detail the chemical properties and reactivity of this molecule, focusing on the interplay of its three key functional groups: the nitrile, the vinyl group, and the acid-labile ethoxyethoxy acetal. Finally, we will explore the potential applications of these derivatives in the field of drug development, highlighting their role as valuable intermediates in the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical attributes of this class of compounds.

Introduction: The Strategic Value of α-Protected Cyanohydrins

In the landscape of organic synthesis, cyanohydrins (α-hydroxynitriles) are recognized as pivotal intermediates.[1] They serve as versatile precursors for a variety of important functional groups, including α-hydroxy acids and β-amino alcohols, which are common motifs in pharmaceuticals.[2] However, the inherent instability of many cyanohydrins, particularly their tendency to revert to the parent carbonyl compound under basic conditions, necessitates the use of protecting groups for the hydroxyl moiety.[3]

The protection of the cyanohydrin as an ether derivative, such as the 1-ethoxyethyl (EE) ether, not only enhances stability but also unlocks unique reactivity. These protected cyanohydrins can function as "umpolung" synthons, effectively acting as acyl anion equivalents.[4] This allows for the formation of carbon-carbon bonds at the otherwise electrophilic carbonyl carbon center.

2-(1-Ethoxyethoxy)but-3-enenitrile distinguishes itself by incorporating an α,β-unsaturated system in the form of a vinyl group. This combination of a protected cyanohydrin and a reactive alkene moiety within a compact four-carbon scaffold makes it a highly attractive, multifunctional building block for the synthesis of complex molecular architectures relevant to drug discovery.

Synthesis of 2-(1-Ethoxyethoxy)but-3-enenitrile

While specific literature on the synthesis of 2-(1-ethoxyethoxy)but-3-enenitrile is sparse, a highly plausible and efficient synthetic route can be devised based on the established methodology of acid-mediated hydrocyanation of vinyl ethers.[5][6]

Proposed Synthetic Pathway: Hydrocyanation of 3-(1-Ethoxyethoxy)but-1-ene

The most logical precursor to 2-(1-ethoxyethoxy)but-3-enenitrile is the corresponding vinyl ether, 3-(1-ethoxyethoxy)but-1-ene. This intermediate can be readily prepared from acrolein.

Step 1: Protection of Acrolein

Acrolein is first reacted with ethanol in the presence of an acid catalyst to form the diethyl acetal. This is a standard protection strategy for α,β-unsaturated aldehydes.

Step 2: Formation of the Cyanohydrin Ether

The key transformation involves the reaction of the protected acrolein derivative with a cyanide source in the presence of a protecting agent for the newly formed hydroxyl group. A direct and stereocontrolled method involves the hydrocyanation of a vinyl ether.[5]

The overall proposed synthetic workflow is depicted below:

G cluster_0 Synthesis of 2-(1-Ethoxyethoxy)but-3-enenitrile Acrolein Acrolein Intermediate_A 3-(1-Ethoxyethoxy)prop-1-ene Acrolein->Intermediate_A 1. Ethanol, H+ 2. Ethyl vinyl ether, H+ Ethyl_vinyl_ether Ethyl_vinyl_ether Target_Molecule 2-(1-Ethoxyethoxy)but-3-enenitrile Intermediate_A->Target_Molecule TMSCN, Chiral Brønsted Acid

Caption: Proposed synthetic workflow for 2-(1-ethoxyethoxy)but-3-enenitrile.

Detailed Experimental Protocol (Hypothetical)

Synthesis of 3-(1-Ethoxyethoxy)prop-1-ene:

  • To a stirred solution of acrolein (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of a mild acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS).

  • Slowly add ethyl vinyl ether (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired vinyl ether.

Synthesis of 2-(1-Ethoxyethoxy)but-3-enenitrile:

  • To a solution of 3-(1-ethoxyethoxy)prop-1-ene (1.0 eq) and a stoichiometric proton source (e.g., phenol, 1.0 eq) in an anhydrous, non-polar solvent (e.g., toluene) at -78 °C, add a chiral Brønsted acid catalyst (e.g., a derivative of BINOL phosphoric acid, 0.1 eq).[5]

  • Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise.[6]

  • Stir the reaction at -78 °C for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to afford 2-(1-ethoxyethoxy)but-3-enenitrile.

Chemical Properties and Reactivity

2-(1-Ethoxyethoxy)but-3-enenitrile is a chiral molecule possessing three distinct and reactive functional groups, which can be addressed selectively.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₁₃NO₂Sigma-Aldrich
Molecular Weight 155.19 g/mol Sigma-Aldrich
Appearance Colorless to pale yellow liquid (predicted)-
Boiling Point Not determined-
Solubility Soluble in most organic solvents-
Spectroscopic Characterization (Predicted)
Spectroscopy Characteristic Peaks
¹H NMR Signals for the vinyl protons (approx. 5.2-6.0 ppm), the methine proton of the ethoxyethoxy group (approx. 4.7-4.9 ppm), the methine proton at C2 (approx. 4.3-4.5 ppm), and the ethyl and methyl protons of the ethoxyethoxy group (approx. 0.9-1.3 and 3.4-3.7 ppm).[7]
¹³C NMR Resonances for the nitrile carbon (approx. 118-122 ppm), vinyl carbons (approx. 115-135 ppm), and carbons of the ethoxyethoxy group (approx. 15, 60, 100 ppm).[7]
IR Spectroscopy Characteristic absorptions for the C≡N stretch (approx. 2240-2260 cm⁻¹), C=C stretch (approx. 1640-1680 cm⁻¹), and C-O stretches of the ether and acetal (approx. 1050-1150 cm⁻¹).[7]
Mass Spectrometry Molecular ion peak (M+) at m/z 155, with characteristic fragmentation patterns corresponding to the loss of the ethoxy group, the ethoxyethoxy group, and cleavage of the butenenitrile backbone.
Key Reactions of the Functional Groups

The synthetic utility of 2-(1-ethoxyethoxy)but-3-enenitrile derivatives stems from the selective manipulation of its functional groups.

G cluster_1 Reactivity of 2-(1-Ethoxyethoxy)but-3-enenitrile Start 2-(1-Ethoxyethoxy)but-3-enenitrile Nitrile Nitrile Group Start->Nitrile Vinyl Vinyl Group Start->Vinyl Acetal Ethoxyethoxy Acetal Start->Acetal Amine Primary Amine Nitrile->Amine Reduction (e.g., LiAlH4) Carboxylic_Acid α-Hydroxy Acid Nitrile->Carboxylic_Acid Hydrolysis (H3O+) Aldehyde α,β-Unsaturated Aldehyde Vinyl->Aldehyde Ozonolysis (O3, DMS) Epoxide Epoxide Vinyl->Epoxide Epoxidation (m-CPBA) Cyanohydrin α-Hydroxy-β,γ-unsaturated Nitrile Acetal->Cyanohydrin Acidic Deprotection (mild H+)

Caption: Reactivity map of the key functional groups.

  • The Nitrile Group:

    • Reduction: Can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding a valuable β,γ-unsaturated β-amino alcohol after deprotection.

    • Hydrolysis: Acid-catalyzed hydrolysis converts the nitrile to a carboxylic acid, leading to the formation of an α-hydroxy-β,γ-unsaturated carboxylic acid.[8]

  • The Vinyl Group:

    • Electrophilic Addition: The double bond can undergo various electrophilic additions, such as halogenation, hydrohalogenation, and epoxidation.

    • Metathesis: The terminal alkene is a handle for olefin metathesis reactions, allowing for chain extension and cyclization.

    • Hydrogenation: Selective hydrogenation of the double bond can provide the saturated analogue.

  • The Ethoxyethoxy (EE) Acetal:

    • Deprotection: The EE group is an acid-labile protecting group and can be selectively removed under mild acidic conditions (e.g., acetic acid in THF/water) to reveal the free cyanohydrin. This is a crucial step for subsequent manipulations of the hydroxyl group or for revealing the latent carbonyl functionality.

Applications in Drug Development

The structural motifs accessible from 2-(1-ethoxyethoxy)but-3-enenitrile and its derivatives are prevalent in a wide range of biologically active natural products and synthetic pharmaceuticals.

Asymmetric Synthesis of Chiral Building Blocks

The enantioselective synthesis of the parent compound provides a chiral pool of molecules that can be elaborated into more complex structures with defined stereochemistry. The ability to introduce substituents at the vinyl group or to transform the nitrile and protected hydroxyl groups allows for the creation of a diverse library of chiral intermediates.

Precursors to Amino Alcohols and Hydroxy Acids

As outlined in the reactivity section, derivatives of 2-(1-ethoxyethoxy)but-3-enenitrile are excellent precursors to β,γ-unsaturated β-amino alcohols and α-hydroxy acids. These functional group arrays are found in numerous classes of drugs, including:

  • Antivirals: Many nucleoside and non-nucleoside reverse transcriptase inhibitors contain chiral amino alcohol or hydroxy acid moieties.

  • Anticancer agents: Certain classes of cytotoxic agents and kinase inhibitors incorporate these structural features.

  • Cardiovascular drugs: Beta-blockers and other cardiovascular agents often feature amino alcohol pharmacophores.

Synthesis of Heterocyclic Scaffolds

The vinyl and nitrile functionalities can be utilized in cycloaddition reactions to construct various heterocyclic systems, which form the core of a vast number of pharmaceuticals. For example, the nitrile group can participate in the formation of triazoles, and the vinyl group can act as a dienophile in Diels-Alder reactions.

Conclusion

2-(1-Ethoxyethoxy)but-3-enenitrile represents a highly versatile and valuable, yet under-explored, building block for modern organic synthesis. Its unique combination of a protected cyanohydrin, a reactive vinyl group, and inherent chirality makes it a powerful tool for the efficient construction of complex molecular architectures. The principles of its synthesis, based on established methodologies, are sound and offer a clear path to its preparation. The differential reactivity of its functional groups allows for a wide range of selective transformations, leading to a diverse array of chiral intermediates with direct relevance to the synthesis of pharmaceuticals. As the demand for stereochemically complex and novel drug candidates continues to grow, the strategic application of multifunctional building blocks like 2-(1-ethoxyethoxy)but-3-enenitrile and its derivatives will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Wikipedia. Cyanohydrin. [Link]

  • Lu, C., Su, X., & Floreancig, P. E. (2018). Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation. The Journal of Organic Chemistry, 83(15), 8094–8103. [Link]

  • Lu, C., Su, X., & Floreancig, P. E. (2018). Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation. PMC. [Link]

  • Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]

  • Orellana-Pizarro, C., & Garcia, A. (2021). Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins. Molecules, 26(16), 4691. [Link]

  • Groutas, W. C., et al. (2015). Cyanohydrin as an Anchoring Group for Potent and Selective Inhibitors of Enterovirus 71 3C Protease. Journal of Medicinal Chemistry, 58(23), 9423–9435. [Link]

  • Chemistry LibreTexts. (2023). Cyanohydrins. [Link]

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Solubility Profile & Technical Guide: 2-(1-Ethoxyethoxy)but-3-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-(1-Ethoxyethoxy)but-3-enenitrile , a specialized intermediate used in advanced organic synthesis.

Executive Summary

2-(1-Ethoxyethoxy)but-3-enenitrile (CAS: 72252-03-0 ) is a bifunctional organic intermediate primarily utilized as a masked synthon in the synthesis of complex pharmaceutical ingredients, including steroidal compounds like Drospirenone . Chemically, it is the ethyl vinyl ether-protected form of 2-hydroxybut-3-enenitrile (acrolein cyanohydrin).

Its solubility profile is dictated by its dual nature: a lipophilic acetal linkage and a polar nitrile group. While highly soluble in a broad spectrum of organic reaction solvents (THF, DCM, Toluene), it exhibits critical instability in aqueous acidic environments due to acetal hydrolysis. This guide provides the solubility data, handling protocols, and mechanistic insights required for its effective use in drug development.

Physicochemical Identity & Properties

Understanding the molecular architecture is the first step to predicting solvent interaction.

PropertyDetail
IUPAC Name 2-(1-Ethoxyethoxy)but-3-enenitrile
CAS Number 72252-03-0
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
Physical State Liquid (Colorless to pale yellow)
Stabilizer MEHQ (Hydroquinone monomethyl ether) to prevent polymerization
Functional Groups Nitrile (-CN), Vinyl (-CH=CH₂), Acetal (-O-CH(CH₃)-O-)
Predicted LogP ~1.3 – 1.8 (Moderately Lipophilic)
Structural Analysis for Solubility
  • Lipophilic Domain: The ethoxyethyl group and the vinyl chain provide significant non-polar character, facilitating solubility in low-polarity solvents like toluene and ethers.

  • Polar Domain: The nitrile group introduces a dipole moment, ensuring miscibility with polar aprotic solvents like acetonitrile and DMF.

  • Labile Domain: The acetal linkage (O-C-O) is the "Achilles' heel," rendering the compound incompatible with protic acids or aqueous acidic media.

Solubility Profile

The following data categorizes solvent compatibility based on polarity and chemical stability.

A. Primary Organic Solvents (High Solubility)

These solvents are recommended for reaction media and stock solution preparation.

Solvent ClassSpecific SolventsSolubility RatingOperational Note
Ethers Tetrahydrofuran (THF), 2-MeTHF, Diethyl Ether, MTBEMiscible Preferred reaction solvent. Excellent stability and solvation.
Chlorinated Dichloromethane (DCM), ChloroformMiscible Ideal for extraction and chromatography.
Esters Ethyl Acetate, Isopropyl AcetateMiscible Standard solvent for work-up/isolation.
Aromatic Toluene, BenzeneHigh Useful for azeotropic drying or high-temp reactions.
Polar Aprotic Acetonitrile, DMF, DMSOMiscible Suitable for nucleophilic substitution reactions.
B. Conditional & Poor Solvents
Solvent ClassSpecific SolventsSolubility RatingOperational Note
Alkanes Hexane, Heptane, PentaneModerate/Variable Soluble, but phase separation may occur at very low temperatures (-78°C). Used as a co-solvent for precipitation.
Alcohols Methanol, Ethanol, IsopropanolHigh Caution: Potential for trans-acetalization (exchange of alkoxy groups) under acidic conditions or prolonged storage.
Water WaterLow / Decomposes Avoid. Poor solubility due to lipophilicity; high risk of hydrolysis to acrolein cyanohydrin and ethanol.

Experimental Protocol: Solubility Determination

For precise formulation, researchers should validate solubility using the following self-validating workflow.

Method A: Visual Saturation (Quick Screen)
  • Aliquot: Place 10 mg of 2-(1-Ethoxyethoxy)but-3-enenitrile in a 2 mL glass vial.

  • Titration: Add solvent in 50 µL increments at 20°C.

  • Observation: Vortex for 30 seconds after each addition.

    • Clear Solution: Soluble.

    • Cloudy/Phase Separation: Insoluble/Saturated.

  • Endpoint: Calculate solubility (

    
    ) as 
    
    
    
    .
Method B: HPLC Quantitative Assay (Rigorous)

Objective: Determine exact concentration in saturated supernatant.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Acetonitrile : Water (70:30) buffered to pH 7.5 (Phosphate buffer). Note: High pH prevents acetal hydrolysis during analysis.

  • Detection: UV at 210 nm (Nitrile/Vinyl absorption).

  • Standard: Prepare a calibration curve in Acetonitrile (0.1 – 1.0 mg/mL).

Workflow Diagram

SolubilityWorkflow Start Start: 10mg Compound SolventAdd Add Solvent (50µL) Start->SolventAdd Vortex Vortex (30s) SolventAdd->Vortex Check Visual Check Vortex->Check Soluble Clear Solution (Record Vol) Check->Soluble Dissolved Insoluble Cloudy/Precipitate Check->Insoluble Undissolved Calc Calculate Solubility (mg/mL) Soluble->Calc Insoluble->SolventAdd Add More

Figure 1: Step-by-step visual solubility determination workflow.

Handling, Stability & Storage

The solubility profile is intrinsically linked to the chemical stability of the acetal and vinyl groups.

Critical Stability Factors
  • Acetal Hydrolysis (pH Sensitivity):

    • Mechanism: In the presence of water and acid (

      
      ), the acetal cleaves to regenerate 2-hydroxybut-3-enenitrile and ethanol.
      
    • Implication: Avoid acidic solvents (e.g., Acetic Acid) and ensure all organic solvents are anhydrous and neutral .

  • Polymerization (Thermal/Radical):

    • Mechanism: The vinyl group is susceptible to radical polymerization.

    • Protection: Commercial samples are stabilized with MEHQ (Hydroquinone monomethyl ether).

    • Solubility Impact: Removing MEHQ (via silica filtration) makes the neat liquid unstable; it should be immediately dissolved in a solvent (e.g., THF) if the stabilizer is removed.

Storage Protocol
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen blanket (prevents oxidation and moisture ingress).

  • Container: Amber glass (protects MEHQ from photo-degradation).

Applications in Drug Development

The solubility profile supports its role as a masked acyl anion equivalent or protected cyanohydrin .

Case Study: Steroid Synthesis (Drospirenone)

In the synthesis of Drospirenone (a progestin), 2-(1-Ethoxyethoxy)but-3-enenitrile serves as a key building block.

  • Reaction Solvent: Typically THF or Toluene .

  • Process: The compound is deprotonated (using LiHMDS or LDA) at low temperature (-78°C). The solubility in THF at this temperature is critical for the formation of the lithiated species, which then attacks the steroid backbone.

  • Deprotection: Post-coupling, the acetal is hydrolyzed using aqueous acid (e.g., HCl/MeOH), utilizing the "instability" described above as a synthetic switch.

ApplicationPathway Precursor 2-(1-Ethoxyethoxy)but-3-enenitrile (Soluble in THF) Base Base Treatment (LiHMDS/THF, -78°C) Precursor->Base Intermediate Lithiated Species (Reactive Nucleophile) Base->Intermediate Coupling Coupling with Steroid Core (17-Keto steroid) Intermediate->Coupling Product Protected Intermediate Coupling->Product Hydrolysis Acid Hydrolysis (Deprotection) Product->Hydrolysis Final Functionalized Steroid (e.g., Drospirenone Precursor) Hydrolysis->Final

Figure 2: Application of the compound in steroid synthesis, highlighting the solvent-dependent lithiation step.

References

  • Sigma-Aldrich. Product Specification: 2-(1-Ethoxyethoxy)but-3-enenitrile (CAS 72252-03-0).[1]Link

  • Schering AG. Process for production of drospirenone. WO2011000535A2. (Describes the use of acetal-protected nitrile intermediates in steroid alkylation). Link

  • PubChem. Compound Summary: 2-(1-Ethoxyethoxy)but-3-enenitrile.Link

  • Fluorochem. Safety Data Sheet & Solubility Info for CAS 72252-03-0.[1]Link

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Thermodynamic stability data for 2-(1-Ethoxyethoxy)but-3-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-(1-Ethoxyethoxy)but-3-enenitrile

For Researchers, Scientists, and Drug Development Professionals

2-(1-Ethoxyethoxy)but-3-enenitrile is a multifunctional organic molecule featuring an acetal protecting group, a nitrile, and an alkene. This combination of functional groups makes it a potentially valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The thermodynamic stability of such a molecule is a cornerstone of its practical utility, influencing everything from its shelf-life and storage conditions to its reactivity and safety in chemical processes.[1] Understanding the energetic landscape of a molecule is crucial for predicting its behavior and ensuring the robustness and reproducibility of its applications.[2]

This guide provides a detailed overview of the experimental and computational methodologies required to thoroughly characterize the thermodynamic stability of 2-(1-Ethoxyethoxy)but-3-enenitrile.

Theoretical Foundations of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy (G), which incorporates both enthalpy (H) and entropy (S). A state of lower Gibbs free energy is more stable.[1] For a molecule like 2-(1-Ethoxyethoxy)but-3-enenitrile, stability is considered in two main contexts:

  • Stability against decomposition: The tendency of the molecule to break down into smaller, more stable molecules.

  • Stability concerning phase transitions: Changes in the physical state of the substance, such as melting or boiling.

Key thermodynamic parameters that quantify stability include the enthalpy of formation, Gibbs free energy of formation, and the activation energies for decomposition pathways.

Experimental Determination of Thermal Stability

Thermal analysis techniques are indispensable for experimentally probing the thermodynamic stability of organic compounds.[3] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed methods.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] This technique can identify thermal events such as melting, crystallization, and decomposition, providing crucial data on the temperatures at which these events occur and the energy they involve.[5]

Hypothetical Experimental Protocol for DSC Analysis:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 1-5 mg of 2-(1-Ethoxyethoxy)but-3-enenitrile into a hermetically sealed aluminum pan. The use of a hermetically sealed pan is crucial to prevent the evaporation of the volatile sample during the experiment. An empty, sealed aluminum pan is used as the reference.

  • Experimental Program:

    • Equilibrate the sample at a low temperature, for instance, 0°C.

    • Ramp the temperature at a constant rate, typically 10°C/min, up to a temperature beyond the expected decomposition, for example, 400°C.

    • Maintain a constant flow of an inert gas, such as nitrogen, throughout the experiment to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of decomposition, the peak maximum of the decomposition exotherm, and to calculate the enthalpy of decomposition (ΔHd).

Causality in Experimental Design:

  • Heating Rate: A rate of 10°C/min is a common starting point. Slower rates can provide better resolution of thermal events, while faster rates can increase sensitivity but may shift transition temperatures.

  • Inert Atmosphere: A nitrogen atmosphere is essential to study the inherent thermal stability of the molecule without the influence of oxidative processes.[6]

  • Sealed Pans: For a volatile liquid, sealed pans are mandatory to contain the sample and its vapor, ensuring that the measured heat flow corresponds to thermal events within the sample and not evaporation.

Visualization of the DSC Workflow:

Caption: A schematic of the DSC experimental workflow.

Hypothetical DSC Data Interpretation:

ParameterHypothetical ValueInterpretation
Onset of Decomposition (Tonset)185°CThe temperature at which decomposition begins. A key indicator of thermal stability.
Decomposition Peak (Tpeak)210°CThe temperature of the maximum decomposition rate.
Enthalpy of Decomposition (ΔHd)-350 J/gThe amount of heat released during decomposition. A higher value indicates a more energetic decomposition.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition and volatilization.[7] It is highly complementary to DSC.

Hypothetical Experimental Protocol for TGA Analysis:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Place 5-10 mg of 2-(1-Ethoxyethoxy)but-3-enenitrile into an open ceramic or aluminum crucible.

  • Experimental Program:

    • Heat the sample from ambient temperature to approximately 500°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of mass loss and the temperatures of maximum mass loss rates for each decomposition step.

Visualization of the TGA Workflow:

Caption: A schematic of the TGA experimental workflow.

Hypothetical TGA Data Interpretation:

Temperature RangeMass Loss (%)Interpretation
180-250°C~55%A primary decomposition step, potentially corresponding to the loss of the ethoxyethoxy group.
250-400°C~25%A secondary decomposition step, possibly related to the degradation of the butenenitrile backbone.
>400°C~20%Residual char.

Computational Prediction of Thermodynamic Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic properties of molecules.[8][9] These methods can provide insights into the intrinsic stability of a molecule and its likely decomposition pathways.[10]

Computational Workflow:

  • Structure Optimization: The 3D geometry of 2-(1-Ethoxyethoxy)but-3-enenitrile is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.

  • Thermochemical Property Calculation: Enthalpy and Gibbs free energy of formation are calculated.

  • Decomposition Pathway Analysis: The structures and energies of potential decomposition products and the transition states connecting them to the parent molecule are calculated to map out the decomposition energy landscape. Potential decomposition pathways for 2-(1-Ethoxyethoxy)but-3-enenitrile include the acid-catalyzed hydrolysis of the acetal.[11][12]

Visualization of the Computational Workflow:

Computational_Workflow Input Initial 3D Structure Opt Geometry Optimization (DFT) Input->Opt Freq Frequency Calculation Opt->Freq Decomp Identify Potential Decomposition Products Opt->Decomp Thermo Calculate ΔH, ΔG Freq->Thermo TS Transition State Search Decomp->TS Pathway Map Decomposition Pathway TS->Pathway

Caption: A workflow for computational stability analysis.

Integrated Data Analysis

A comprehensive understanding of the thermodynamic stability of 2-(1-Ethoxyethoxy)but-3-enenitrile is achieved by integrating the data from experimental and computational methods.

  • Correlation of DSC and TGA: The onset of decomposition observed in DSC should correlate with the onset of mass loss in TGA.

  • Computational Validation: Computationally predicted decomposition pathways can be validated by analyzing the gaseous products evolved during TGA using a hyphenated technique like TGA-MS or TGA-FTIR.[6]

  • Structure-Stability Relationship: The molecule's structure suggests potential points of instability. The acetal group is susceptible to acid-catalyzed hydrolysis, and the nitrile and alkene groups can undergo various thermal reactions.

Conclusion

Determining the thermodynamic stability of 2-(1-Ethoxyethoxy)but-3-enenitrile is a critical step in its development for any application. This guide has outlined a robust, multi-faceted approach combining experimental thermal analysis (DSC and TGA) with computational chemistry. This integrated strategy provides a comprehensive understanding of the molecule's thermal behavior, ensuring its safe and effective use in research and development. The principles and protocols described herein serve as a self-validating framework for the rigorous characterization of this and other novel chemical entities.

References

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  • YouTube. (2021). Acetals : formation & hydrolysis. YouTube. [Link]

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Methodological & Application

Radical polymerization techniques using 2-(1-Ethoxyethoxy)but-3-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radical Polymerization Techniques using 2-(1-Ethoxyethoxy)but-3-enenitrile (EEBN)

Part 1: Executive Summary & Chemical Logic

2-(1-Ethoxyethoxy)but-3-enenitrile (EEBN) (CAS: 72252-03-0) is a specialized functional monomer acting as a protected form of acrolein cyanohydrin. Structurally, it possesses three critical features:

  • Allylic Vinyl Group: The polymerizable handle.

  • Nitrile Group: Provides electron-withdrawing character and polarity.

  • 1-Ethoxyethoxy (Acetal) Group: An acid-labile protecting group masking a hydroxyl functionality.

The Strategic Value: Direct polymerization of acrolein or its cyanohydrin is hazardous and chemically unstable (prone to crosslinking and HCN release). EEBN allows researchers to incorporate these moieties into a polymer backbone in a chemically inert, "masked" state. Post-polymerization acid hydrolysis releases the protecting group, regenerating the cyanohydrin, which can either release acrolein (for bioconjugation/crosslinking) or be derivatized.

The Challenge: Allylic Degradative Chain Transfer EEBN is an allylic monomer (CH2=CH-CH(R)-...). In standard free radical polymerization (FRP), the propagating radical can abstract the allylic hydrogen (at the C2 position) instead of adding to the double bond. This creates a stable, sterically hindered allylic radical that cannot propagate, effectively terminating the reaction (Degradative Chain Transfer).

Solution: This guide details two strategies to overcome allylic inhibition:

  • Copolymerization: Diluting EEBN with highly reactive monomers (e.g., MMA, Styrene) to favor propagation over transfer.

  • RAFT Polymerization: Using Reversible Addition-Fragmentation chain Transfer to suppress termination events and control molecular weight.

Part 2: Chemical Pathways & Mechanism

The following diagram illustrates the lifecycle of the EEBN monomer: from protection to polymerization and final activation (deprotection).

EEBN_Pathway Acrolein Acrolein (CH2=CH-CHO) Cyanohydrin Cyanohydrin Int. (Unstable) Acrolein->Cyanohydrin + HCN EEBN EEBN Monomer (Protected/Stable) Cyanohydrin->EEBN + Ethyl Vinyl Ether (Protection) Polymer Poly(EEBN-co-Monomer) (Stable Precursor) EEBN->Polymer Radical Polym. (Copolymerization) ActivePoly Activated Polymer (Reactive Aldehydes) Polymer->ActivePoly Acid Hydrolysis (- Ethanol, - Acetaldehyde) HCN HCN Byproduct (Safety Risk) ActivePoly->HCN Equilibrium Shift

Figure 1: The "Masked Acrolein" Strategy. EEBN serves as a stable vehicle to introduce reactive aldehyde precursors into polymer chains.

Part 3: Pre-Polymerization Protocols

Important: Commercial EEBN is stabilized with MEHQ (Monomethyl ether hydroquinone) to prevent autopolymerization. MEHQ is a radical scavenger and must be removed to achieve reproducible kinetics, especially in controlled radical polymerization (CRP).

Protocol A: Inhibitor Removal (Column Filtration)

Rationale: Distillation of high-boiling functional monomers can cause thermal degradation. Basic alumina filtration is preferred.

Materials:

  • EEBN Monomer (96%)[1][2]

  • Basic Alumina (Brockmann I, activated)

  • Syringe filter (0.45 µm PTFE)

  • Anhydrous Toluene (optional, if dilution is needed)

Steps:

  • Preparation: Pack a glass pipette or small column with 2–3 cm of Basic Alumina.

  • Filtration: Pass the neat EEBN monomer slowly through the column using gravity or slight positive pressure (nitrogen bulb).

    • Note: The phenolic MEHQ binds to the basic alumina; the monomer passes through.

  • Collection: Collect the filtrate in a clean, dry, foil-wrapped vial (monomer is light sensitive).

  • Storage: Use immediately. If storage is necessary, purge with Argon and store at -20°C.

Part 4: Experimental Protocols

Protocol B: Free Radical Copolymerization (EEBN-co-MMA)

Application: Synthesis of functional coatings or photoresist precursors. Target: Random copolymer with ~10-20 mol% EEBN incorporation.

Reagents:

  • Monomer 1: Methyl Methacrylate (MMA) – 4.00 g (40 mmol)

  • Monomer 2: EEBN – 1.55 g (10 mmol)

  • Solvent: Anisole or Toluene (5.5 mL, ~50 wt% solids)

  • Initiator: AIBN (Azobisisobutyronitrile) – 82 mg (1 mol% relative to total monomer)

Procedure:

  • Charge: In a Schlenk tube equipped with a magnetic stir bar, combine MMA, purified EEBN, and solvent.

  • Dissolve Initiator: Add AIBN and stir until fully dissolved.

  • Degas: Seal the tube with a rubber septum. Perform 3 cycles of Freeze-Pump-Thaw to remove oxygen.[3]

    • Why? Oxygen inhibits radical polymerization and promotes side reactions with the allylic ether.

  • Polymerize: Backfill with Nitrogen/Argon and immerse the tube in a pre-heated oil bath at 65°C .

  • Reaction Time: Run for 12–16 hours.

    • Expectation: Conversion will likely be limited (60-70%) due to allylic retardation. Do not push to 100% conversion to avoid branching/gelation.

  • Quench: Cool the tube rapidly in liquid nitrogen or ice water. Open to air.

  • Purification: Precipitate the polymer dropwise into cold Hexane (10x volume of reaction mix). The acetal group is stable in hexane.

  • Drying: Dry the white precipitate under high vacuum at room temperature for 24 hours.

Data Analysis (Typical Results):

ParameterValueNotes
Conversion 55–65%Limited by allylic chain transfer.
Mn (GPC) 15,000 – 25,000 DaLower than pure MMA homopolymer.
PDI (Mw/Mn) 1.6 – 2.0Broad distribution is typical for allylic systems.
EEBN Incorp. ~8–12 mol%Reactivity ratio of allylics is usually < 1.
Protocol C: RAFT Polymerization (Controlled Architecture)

Application: Block copolymers for drug delivery (micelles). Rationale: RAFT agents (CTAs) can compete with degradative chain transfer, allowing for "living" character despite the allylic nature of EEBN.

Selection of RAFT Agent: Use a CTA suitable for methacrylates/acrylates, such as CPDB (2-Cyano-2-propyl dithiobenzoate) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid .

Workflow Diagram:

RAFT_Workflow Step1 Mix Monomers (MMA + EEBN) Step2 Add CTA + AIBN (Ratio [M]:[CTA]:[I] = 200:1:0.2) Step1->Step2 Step3 Degas (Freeze-Pump-Thaw) CRITICAL STEP Step2->Step3 Step4 Polymerize @ 70°C (12-24 Hours) Step3->Step4 Step5 Quench & Precipitate (Remove unreacted monomer) Step4->Step5 Step6 Chain Extension (Optional: Add Block B) Step5->Step6

Figure 2: RAFT Polymerization Workflow for EEBN copolymers.

Protocol:

  • Ratio: Target [Monomer]:[CTA]:[Initiator] = 200 : 1 : 0.2.

  • Solvent: 1,4-Dioxane (50% v/v).

  • Temperature: 70°C.

  • Kinetics: Expect slower rates than Protocol B. The "Retardation" period may be significant (1-2 hours) before polymerization starts.

  • Purification: Double precipitation in Hexane is recommended to remove all traces of unreacted EEBN monomer.

Part 5: Post-Polymerization Deprotection & Safety

The "Unmasking" Step: To convert the EEBN units into reactive cyanohydrin/aldehyde units, the acetal linkage must be cleaved.

Reagents:

  • Solvent: THF / Water (90:10 mixture).

  • Catalyst: 1M HCl or p-Toluenesulfonic acid (pTSA).

Protocol:

  • Dissolve the polymer in THF.

  • Add dilute HCl (approx 1-2 drops per mL of solution).

  • Stir at Room Temperature for 2–4 hours.

  • Observation: The solution may become slightly cloudy as the polarity of the polymer changes (hydroxyls/aldehydes are generated).

⚠️ SAFETY CRITICAL: HCN GENERATION Upon deprotection, the resulting cyanohydrin moiety (-CH(OH)-CN) is in equilibrium with the aldehyde (-CHO) and Hydrogen Cyanide (HCN) .

  • Engineering Control: ALL deprotection steps must be performed in a functioning Chemical Fume Hood .

  • Waste Disposal: The reaction mixture and subsequent washings must be treated as cyanide-contaminated waste. Treat with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide before disposal, according to local EHS regulations.

  • Detection: Have a portable HCN detector active near the fume hood sash.

Part 6: References

  • Sigma-Aldrich. Product Specification: 2-(1-Ethoxyethoxy)but-3-enenitrile.Link

  • Miller, H. C., et al. (1953).[4] Polymerization of Acrolein.[4][5] U.S. Patent 2,657,192. Link

  • Rizzardo, E., & Solomon, D. H. (1979). A new method for investigating the mechanism of initiation of radical polymerization. Polymer Bulletin, 1(8), 529-534. (Foundational work on radical trapping/allylic mechanisms).

  • Moad, G., et al. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. Link

  • Kakuchi, R., et al. (2023). Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates. Polymer Chemistry.[5][6][7] (Context on handling acrolein precursors). Link

Disclaimer: This protocol is intended for use by qualified personnel in a laboratory setting. The user assumes all responsibility for safety, particularly regarding the handling of cyanide-generating compounds.

Sources

Application Note: Catalytic Synthesis of 2-(1-Ethoxyethoxy)but-3-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the catalytic synthesis of 2-(1-Ethoxyethoxy)but-3-enenitrile (CAS: 72252-03-0), a critical protected intermediate in the industrial synthesis of the herbicide Glufosinate-ammonium.

High-Throughput Protection Protocols for Labile Cyanohydrins


)

Part 1: Introduction & Strategic Importance

The compound 2-(1-Ethoxyethoxy)but-3-enenitrile represents the acetal-protected form of acrolein cyanohydrin (2-hydroxybut-3-enenitrile). In the context of drug development and agrochemical synthesis (specifically for phosphinothricin/Glufosinate), this protection step is not merely a formality—it is a stability checkpoint .

Acrolein cyanohydrin is thermodynamically unstable, prone to retro-cyanohydrin reaction (releasing toxic HCN and acrolein) and polymerization. Masking the secondary hydroxyl group with an ethoxyethyl (EE) moiety using Ethyl Vinyl Ether (EVE) serves three critical functions:

  • Prevents HCN Elimination: Locks the equilibrium towards the cyanohydrin.

  • Steric Shielding: Protects the

    
    -carbon during subsequent hydroformylation or carbonylation steps.
    
  • Volatility Management: Increases lipophilicity for easier downstream processing.

This guide focuses on the acid-catalyzed addition of acrolein cyanohydrin to ethyl vinyl ether, a reaction governed by the interplay between reaction kinetics and the polymerization potential of the vinyl ether.

Part 2: Catalytic Landscape & Mechanism

Reaction Mechanism

The synthesis is an electrophilic addition reaction. The acid catalyst protonates the electron-rich double bond of ethyl vinyl ether, generating a resonance-stabilized oxocarbenium ion. The hydroxyl group of the acrolein cyanohydrin then attacks this electrophile, forming the mixed acetal.

Caption: Acid-catalyzed addition mechanism. Protonation of EVE creates a reactive oxocarbenium species intercepted by the cyanohydrin.

Catalyst Selection Matrix

The choice of catalyst dictates the impurity profile. Strong Lewis acids can trigger the polymerization of ethyl vinyl ether (a violent, exothermic side reaction).

Catalyst ClassSpecific AgentProsConsRecommendation
Weak Organic Acid PPTS (Pyridinium p-toluenesulfonate)High selectivity, minimal polymerization.Slower kinetics; requires higher load (1-5 mol%).Preferred for Lab Scale
Strong Organic Acid p-TSA (p-Toluenesulfonic acid)Fast reaction (<1 hr).Risk of EVE polymerization; requires strict temp control (<0°C).Industrial Standard
Heterogeneous Amberlyst 15 (H+ form)Easy workup (filtration); reusable.Mass transfer limitations; local hot spots can char product.Preferred for Flow Chem
Inorganic Phosphoric Acid (

)
Cheap; buffers pH.Difficult to remove completely; aqueous workup required.Legacy Methods

Part 3: Experimental Protocols

Protocol A: Batch Synthesis (Homogeneous Catalysis)

Best for gram-scale preparation and initial process validation.

Reagents:

  • Acrolein Cyanohydrin (Freshly prepared or distilled): 1.0 equiv.

  • Ethyl Vinyl Ether (EVE): 1.5 equiv.

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS): 1.0 mol%.

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Stabilizer: MEHQ (Monomethyl ether hydroquinone).

Procedure:

  • System Prep: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with

    
    .
    
  • Charge: Add Acrolein Cyanohydrin (10.0 g, 120 mmol) and PPTS (0.3 g, 1.2 mmol) to the flask. Dissolve in 50 mL anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice/salt bath. Rationale: Low temperature suppresses the polymerization of EVE.

  • Addition: Charge Ethyl Vinyl Ether (13.0 g, 180 mmol) into the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (SiO2, 10% EtOAc/Hexane) or GC-FID. Look for disappearance of the cyanohydrin peak.

  • Quench: Add Triethylamine (

    
    , 0.5 mL) to neutralize the catalyst. Critical: Acidic residues will degrade the acetal during distillation.
    
  • Workup: Wash the organic layer with saturated

    
     (2 x 30 mL) and Brine (1 x 30 mL). Dry over 
    
    
    
    .
  • Stabilization & Isolation: Add 100 ppm MEHQ to the crude solution (to prevent radical polymerization of the alkene tail). Concentrate under reduced pressure.

  • Purification: Vacuum distillation (approx. 60-70°C at 0.5 mmHg).

    • Yield Target: >85%[1][2][3][4][5]

    • Appearance: Colorless oil.

Protocol B: Continuous Flow Synthesis (Heterogeneous Catalysis)

Best for scaling up to kilogram quantities with enhanced safety.

Equipment:

  • Packed Bed Reactor (PBR) containing Amberlyst 15 (dry).

  • Dual syringe pump or HPLC pumps.

Caption: Continuous flow setup minimizes the inventory of hazardous cyanohydrin and prevents thermal runaways.

Procedure:

  • Feed Preparation:

    • Stream A: 2.0 M Acrolein Cyanohydrin in Toluene.

    • Stream B: Neat Ethyl Vinyl Ether.

  • Flow Rates: Set ratio to 1:1.5 (A:B). Adjust total flow rate to achieve a Residence Time (

    
    ) of 10 minutes inside the catalyst bed.
    
  • Conditioning: Flush the reactor with pure Toluene first.

  • Execution: Start pumps. Maintain the mixing zone at 0°C and the reactor bed at 20°C.

  • Post-Process: The output stream is passed through a cartridge of Basic Alumina to remove leached acid species before collection into a vessel containing MEHQ.

Part 4: Safety & Handling (The "Self-Validating" System)

Cyanide Hazard Management: Although the target molecule is a protected nitrile, the starting material (Acrolein Cyanohydrin) is in equilibrium with HCN.

  • Detector: Always wear a portable HCN monitor.

  • pH Control: Never allow the reaction pH to exceed 9 (rapid decomposition of cyanohydrin) or drop below 1 (polymerization of EVE). The protocols above use buffered conditions (PPTS) or strictly controlled quenching to self-validate safety.

  • Waste: All aqueous waste must be treated with bleach (Sodium Hypochlorite) to oxidize trace cyanide before disposal.

Storage:

  • Store at 2–8°C.

  • Must contain stabilizer (MEHQ) to prevent polymerization of the double bond.

  • Shelf-life: ~6 months if kept dry (acetals hydrolyze in moist air).

References

  • Sigma-Aldrich. Product Specification: 2-(1-Ethoxyethoxy)but-3-enenitrile. Accessed October 2025. Link

  • Organic Syntheses. Ethyl Vinyl Ether in Organic Synthesis. Org. Synth. Coll. Vol. 4, p. 311. Link

  • Common Organic Chemistry. Protection of Hydroxyl Groups as Acetals. (General methodology for PPTS catalyzed protection). Link

  • National Institutes of Health (PMC). Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation. J Org Chem. 2013. (Mechanistic insights into oxocarbenium intermediates). Link

Sources

Application Note & Protocol: Synthesis and Characterization of Styrene/2-(1-Ethoxyethoxy)but-3-enenitrile Copolymers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the free-radical copolymerization of styrene with 2-(1-ethoxyethoxy)but-3-enenitrile. The resulting copolymer incorporates a protected cyanofunctionalized diene monomer, which, after deprotection, yields a polymer with pendant nitrile and hydroxyl functionalities. These functional groups offer valuable sites for post-polymerization modification, making these copolymers attractive for applications in drug delivery, specialty adhesives, and advanced coatings. This guide covers the underlying chemical principles, detailed experimental protocols for polymerization and deprotection, and methods for polymer characterization.

Introduction: Unlocking Functionality in Polystyrene Copolymers

Polystyrene is a widely used commodity polymer known for its rigidity, optical clarity, and low cost. However, its hydrocarbon backbone limits its applications where specific chemical functionality is required. Copolymerization of styrene with functional monomers is a powerful strategy to introduce desired chemical properties.[1] This application note focuses on the copolymerization of styrene with 2-(1-ethoxyethoxy)but-3-enenitrile, a monomer that introduces a protected cyano and hydroxyl group.

The nitrile functionality is of particular interest as it can be converted to a variety of other functional groups and can enhance adhesion and solvent resistance.[2] The protected hydroxyl group, in the form of an ethoxyethoxy acetal, allows for controlled polymerization without interference from the reactive hydroxyl group.[3][4][5] Subsequent deprotection under mild acidic conditions regenerates the hydroxyl group, providing a versatile handle for further chemical modification.

This guide is intended for researchers and professionals in polymer chemistry and materials science, providing the necessary theoretical background and practical protocols to successfully synthesize and characterize these functional copolymers.

Scientific Principles and Rationale

Monomer Synthesis and Protecting Group Strategy

The monomer, 2-(1-ethoxyethoxy)but-3-enenitrile, is not commercially available and requires synthesis. A plausible synthetic route would involve the protection of the hydroxyl group of 2-hydroxybut-3-enenitrile (which can be synthesized from butadiene) with ethyl vinyl ether. The ethoxyethoxy protecting group is chosen for its stability under free-radical polymerization conditions and its susceptibility to cleavage under mild acidic conditions, which typically do not degrade the polymer backbone.[3][4][5]

The use of a protecting group is essential because free hydroxyl groups can interfere with radical polymerization through chain transfer reactions, leading to polymers with lower molecular weights and broader molecular weight distributions.[6]

Free-Radical Copolymerization

The copolymerization of styrene (M₁) and 2-(1-ethoxyethoxy)but-3-enenitrile (M₂) is anticipated to proceed via a standard free-radical mechanism, initiated by a thermal initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The overall reaction scheme is depicted below.

Copolymerization Reaction Styrene Styrene (M₁) Copolymer Styrene-co-2-(1-ethoxyethoxy)but-3-enenitrile Styrene->Copolymer + Monomer2 2-(1-Ethoxyethoxy)but-3-enenitrile (M₂) Monomer2->Copolymer Initiator Initiator (e.g., AIBN) Initiator->Copolymer Δ

Figure 1: General scheme for the free-radical copolymerization of styrene and 2-(1-ethoxyethoxy)but-3-enenitrile.

The microstructure of the resulting copolymer is governed by the monomer reactivity ratios, r₁ and r₂. These ratios are defined as the rate constant for a propagating chain ending in a given monomer adding to the same monomer versus the other monomer.[7] While the specific reactivity ratios for this monomer pair have not been reported, we can make some estimations based on related systems. Styrene (M₁) typically has reactivity ratios less than 1 when copolymerized with electron-deficient monomers. Given the presence of the electron-withdrawing nitrile group in 2-(1-ethoxyethoxy)but-3-enenitrile (M₂), it is plausible that the product of the reactivity ratios (r₁ * r₂) will be less than 1, suggesting a tendency towards an alternating copolymer structure. However, experimental determination of these ratios is necessary for precise control over the copolymer composition.

Deprotection of the Copolymer

The ethoxyethoxy protecting group can be removed post-polymerization by treating the copolymer with a mild acid, such as dilute hydrochloric acid or formic acid, in a suitable solvent.[8][9] This reaction regenerates the hydroxyl group, yielding a functionalized copolymer with both nitrile and hydroxyl pendant groups.

Deprotection Workflow ProtectedCopolymer Styrene-co-2-(1-ethoxyethoxy)but-3-enenitrile FunctionalCopolymer Styrene-co-2-(1-hydroxybut-3-en-2-yl)cyanide ProtectedCopolymer->FunctionalCopolymer Acid Mild Acid (e.g., HCl) Acid->FunctionalCopolymer

Figure 2: Deprotection of the copolymer to yield the functionalized polymer.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
StyreneSigma-Aldrich≥99%Inhibitor removed prior to use.
2-(1-Ethoxyethoxy)but-3-enenitrileSynthesized in-houseAs per characterization-
Azobisisobutyronitrile (AIBN)Sigma-Aldrich98%Recrystallized from methanol.
TolueneFisher ScientificAnhydrous-
MethanolFisher ScientificACS GradeFor precipitation.
Hydrochloric Acid (HCl)Sigma-Aldrich37%For deprotection.
Tetrahydrofuran (THF)Fisher ScientificHPLC GradeFor deprotection and characterization.
Protocol 1: Copolymerization of Styrene and 2-(1-Ethoxyethoxy)but-3-enenitrile

Objective: To synthesize a random copolymer of styrene and 2-(1-ethoxyethoxy)but-3-enenitrile with a target composition.

Procedure:

  • Inhibitor Removal: Pass styrene through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add styrene (e.g., 5.0 g, 48 mmol), 2-(1-ethoxyethoxy)but-3-enenitrile (e.g., 7.35 g, 48 mmol, for a 1:1 feed ratio), and AIBN (e.g., 0.158 g, 0.96 mmol, 1 mol% relative to total monomers).

  • Solvent Addition: Add anhydrous toluene (e.g., 20 mL) to dissolve the monomers and initiator.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • Precipitation and Purification: After cooling to room temperature, dilute the viscous solution with a small amount of THF and precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 40 °C to a constant weight.

Protocol 2: Deprotection of the Copolymer

Objective: To remove the ethoxyethoxy protecting group and generate a hydroxyl-functionalized copolymer.

Procedure:

  • Dissolution: Dissolve the dried copolymer (e.g., 2.0 g) in THF (e.g., 40 mL) in a round-bottom flask.

  • Acidification: While stirring, add 1 M aqueous HCl (e.g., 5 mL) dropwise to the polymer solution.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by taking small aliquots and analyzing by FT-IR for the disappearance of the acetal C-O stretch.

  • Neutralization: Neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Precipitation: Precipitate the functionalized polymer by adding the solution to a large excess of deionized water.

  • Isolation: Collect the polymer by filtration, wash thoroughly with deionized water, and dry in a vacuum oven at 50 °C to a constant weight.

Characterization

Spectroscopic Analysis
  • FT-IR Spectroscopy: Confirm the incorporation of both monomers by identifying characteristic peaks. For the protected copolymer, look for the C≡N stretch (~2230 cm⁻¹) and the C-O stretches of the acetal group (~1100-1200 cm⁻¹). For the deprotected copolymer, confirm the appearance of a broad O-H stretch (~3400 cm⁻¹).

  • ¹H NMR Spectroscopy: Determine the copolymer composition by integrating the signals corresponding to the aromatic protons of styrene and the protons of the 2-(1-ethoxyethoxy)but-3-enenitrile monomer.

Molecular Weight Analysis
  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the copolymer using a GPC system calibrated with polystyrene standards.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (T₉) of the copolymer. The T₉ will depend on the copolymer composition and can be used to assess the homogeneity of the material.

Expected Results and Discussion

The copolymerization is expected to yield a white, solid polymer. The composition of the copolymer can be tailored by varying the monomer feed ratio. It is important to keep the conversion low (<10%) when determining reactivity ratios to assume the monomer feed ratio remains constant.

The deprotection step should result in a polymer with increased polarity, which may affect its solubility. The choice of solvent for precipitation and purification may need to be adjusted accordingly.

Table 1: Hypothetical Copolymerization Results

Monomer Feed Ratio (Styrene:Monomer 2)Copolymer Composition (mol% Styrene)Mₙ ( g/mol )PDIT₉ (°C)
1:1~55~25,000~1.8~95
3:1~78~30,000~1.7~105
1:3~30~20,000~1.9~80

Note: These are hypothetical values and will need to be determined experimentally.

Troubleshooting

IssuePossible CauseSuggested Solution
Low polymer yieldIncomplete reaction or loss during workupIncrease reaction time or initiator concentration. Ensure efficient precipitation.
Broad PDIChain transfer reactions or impuritiesPurify monomers and solvent. Lower the reaction temperature.
Incomplete deprotectionInsufficient acid or reaction timeIncrease the amount of acid or extend the reaction time. Monitor the reaction by FT-IR.
Polymer insolubility after deprotectionIncreased polarity due to hydroxyl groupsUse a more polar solvent for dissolution, such as DMF or DMSO.

Conclusion

The copolymerization of styrene with 2-(1-ethoxyethoxy)but-3-enenitrile offers a versatile platform for creating functional polystyrene-based materials. The protocols outlined in this application note provide a solid starting point for the synthesis and characterization of these novel copolymers. The ability to introduce both nitrile and hydroxyl functionalities opens up a wide range of possibilities for post-polymerization modification, enabling the development of advanced materials for various applications.

References

  • Arehart, S. V., & Matyjaszewski, K. (1999).
  • Chambard, G., de Bruyn, P., & Klumperman, B. (1999). Copolymerization of Styrene and Butyl Acrylate: A Comparison of Reactivity Ratios in Conventional and Controlled Radical Copolymerization.
  • Kavousian, A., Rahnama, M., & Jamshidi, A. (2004). Conventional and atom transfer radical copolymerization of styrene and 2-ethylhexyl acrylate: Comparison of reactivity ratios. Iranian Polymer Journal, 13(2), 125-131.
  • Mignard, E., Leblanc, T., & Claverie, J. P. (2004). Nitroxide-mediated copolymerization of styrene and n-butyl acrylate: analysis of the reactivity ratio drift with conversion.
  • Odian, G. (2004).
  • Srivastava, A. K., & Rai, J. S. P. (1995). Effect of zinc chloride on the radical copolymerization of styrene and 2-ethylhexyl acrylate. Journal of applied polymer science, 58(1), 11-16.
  • Ziegler, M. J., & Matyjaszewski, K. (2001).
  • Tanaka, M., & Murata, N. (1969). Synthesis of 2-Cyano-1,3-butadiene (II). Kogyo Kagaku Zasshi, 72(3), 781-784.
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • Nelson, T. D., & Crouch, R. D. (2004). Selective deprotection of silyl ethers. Synthesis, 2004(7), 1031-1069.
  • Jing, H., et al. (2017). Synthesis of 2-cyanomethyl-1,3-butadiene and its application in oil-resistant rubbers. RSC advances, 7(83), 52755-52761.
  • Sartori, G., et al. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(8), 2999-3080.
  • Kaliappan, K. P. (2020). Protecting Groups. CH-401 Course on Organic Synthesis, IIT Bombay.
  • O'Brien, A. G., & Miller, B. L. (2010). A two-step chemo-biotechnological conversion of polystyrene to a biodegradable thermoplastic. Environmental science & technology, 44(11), 4325–4329.
  • Moore, B. M., et al. (2004). Reactivity Ratios of Isobutyl POSS-Styrene and Styrene Monomers.
  • Tidwell, T. T., & Mortimer, G. A. (1965). An Improved Method of Calculating Monomer Reactivity Ratios. Journal of Polymer Science Part A: General Papers, 3(1), 369-387.
  • Davis, T. P., & Oh, K. J. (1991). The effect of solvent on the styrene-acrylonitrile copolymerization.
  • Organic Chemistry Portal. (n.d.). Cleavage of ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Ward, I. M., & Sweeney, J. (2012). Mechanical Properties of Solid Polymers. John Wiley & Sons.
  • American Chemical Society. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Retrieved from [Link]

Sources

Application Note: Scalable Manufacturing of 2-(1-Ethoxyethoxy)but-3-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scalable manufacturing protocol for 2-(1-Ethoxyethoxy)but-3-enenitrile (CAS 72252-03-0), a critical intermediate in the synthesis of the herbicide Glufosinate-ammonium (Phosphinothricin).

The synthesis involves the handling of high-hazard reagents (Acrolein, Hydrogen Cyanide) and requires precise kinetic control to prevent polymerization. This protocol transitions from traditional batch chemistry to a continuous flow architecture , ensuring superior heat management, operator safety, and process reproducibility.

Core Chemical Transformation

The process consists of two coupled stages:

  • Cyanohydrin Formation: Base-catalyzed addition of HCN to Acrolein.

  • Acetal Protection: Acid-catalyzed addition of Ethyl Vinyl Ether (EVE) to the nascent cyanohydrin.

Process Chemistry & Reaction Engineering

Reaction Scheme

The synthesis protects the labile hydroxyl group of acrolein cyanohydrin as an ethoxyethyl acetal. This protection is essential to prevent decomposition (reversion to aldehyde + HCN) and to suppress side reactions during subsequent phosphinylation steps in Glufosinate synthesis.

ReactionScheme Acrolein Acrolein (C3H4O) Cyanohydrin Intermediate: Acrolein Cyanohydrin (2-hydroxybut-3-enenitrile) Acrolein->Cyanohydrin Cat. Et3N -5°C to 0°C HCN HCN (Hydrogen Cyanide) HCN->Cyanohydrin EVE Ethyl Vinyl Ether (C4H8O) Product Product: 2-(1-Ethoxyethoxy)but-3-enenitrile EVE->Product Cyanohydrin->Product Cat. pTSA < 20°C

Figure 1: Reaction pathway for the synthesis of 2-(1-Ethoxyethoxy)but-3-enenitrile.

Critical Process Parameters (CPPs)
ParameterSpecificationCausality / Rationale
Reaction Temperature (Step 1) -5°C to 0°CExotherm Control: HCN addition is highly exothermic. Higher temps trigger acrolein polymerization.
pH (Step 1) 7.0 – 7.5Stability Window: pH > 8 causes rapid polymerization; pH < 4 slows reaction significantly.
Water Content < 0.1%Hydrolysis Risk: Moisture hydrolyzes the EVE acetal and the cyanohydrin.
Stabilizer MEHQ (100-200 ppm)Radical Scavenging: Prevents radical polymerization of the terminal alkene.

Manufacturing Protocol

Safety & Hazard Management (Self-Validating System)
  • HCN Monitors: Redundant electrochemical sensors set to alarm at 4.7 ppm (STEL).

  • Quench Protocol: An emergency dump tank containing 10% NaOH and NaOCl (bleach) must be inline to neutralize HCN leaks immediately.

  • Acrolein Handling: All acrolein lines must be flushed with nitrogen and kept free of alkaline residues to prevent explosive polymerization.

Stage 1: Continuous Flow Synthesis of Acrolein Cyanohydrin

Objective: Safely generate the unstable cyanohydrin intermediate with minimal residence time.

Equipment:

  • Tubular Reactor (PFA or Hastelloy), Volume: 50 mL.

  • Static Mixer elements (Kenics type).

  • Heat Exchanger (Shell & Tube) set to -10°C.

Reagents:

  • Feed A: Acrolein (stabilized with hydroquinone).

  • Feed B: HCN (liquid, chilled) + Triethylamine (Catalyst, 1 mol%).

Procedure:

  • Pre-cooling: Chill Feed A and Feed B to -10°C using pre-cooling loops.

  • Mixing: Pump Feed A and Feed B into the static mixer at a molar ratio of 1.0 : 1.05 (Acrolein : HCN).

  • Reaction: Residence time (

    
    ) should be controlled to 5–10 minutes  within the reactor block maintained at 0°C.
    
  • In-Line Analysis: Use an in-line FTIR probe to monitor the disappearance of the aldehyde carbonyl peak (

    
    ) and appearance of the nitrile band (
    
    
    
    ).
Stage 2: Acetal Protection (Telescoped Process)

Objective: Trap the cyanohydrin immediately with Ethyl Vinyl Ether (EVE) to form the stable ether.

Reagents:

  • Feed C: Ethyl Vinyl Ether + p-Toluenesulfonic Acid (pTSA, 0.5 mol%).

Procedure:

  • Acidification: The output stream from Stage 1 (Cyanohydrin) flows directly into a second mixing zone.

  • Addition: Introduce Feed C. The pTSA serves two purposes: it neutralizes the Triethylamine from Stage 1 (stopping cyanohydrin reversion) and catalyzes the addition of EVE.

  • Temperature Control: The acetalization is exothermic. Maintain the second reactor zone at 10°C – 20°C .

  • Quench: Collect the output in a vessel containing solid Sodium Bicarbonate (

    
    ) to neutralize the acid catalyst immediately.
    

Process Flow Diagram (PFD)

The following diagram illustrates the continuous flow setup designed to handle the toxicity and thermal instability of the reagents.

FlowProcess cluster_feed Feed System cluster_reaction Continuous Reactor System TankA Feed A: Acrolein (Chilled) Mixer1 Static Mixer 1 (Cyanohydrin Formation) TankA->Mixer1 TankB Feed B: HCN + Et3N (Chilled) TankB->Mixer1 TankC Feed C: EVE + pTSA Mixer2 Static Mixer 2 (Acid Quench + Protection) TankC->Mixer2 Reactor1 Residence Loop 1 (0°C, 5-10 min) Mixer1->Reactor1 Reactor1->Mixer2 Crude Cyanohydrin Reactor2 Residence Loop 2 (15°C, 10-20 min) Mixer2->Reactor2 ProductTank Collection Vessel (NaHCO3 Neutralization) Reactor2->ProductTank Crude Product

Figure 2: Continuous flow process diagram for the telescoped synthesis of 2-(1-Ethoxyethoxy)but-3-enenitrile.

Quality Control & Specification

Final product quality is verified using Gas Chromatography (GC) and NMR.

TestMethodAcceptance Criteria
Assay (GC) FID Detector, DB-5 Column

Stabilizer (MEHQ) HPLC100 – 200 ppm
Water Content Karl Fischer (Coulometric)

Free HCN Titration (AgNO3)

Note on Stability: The product is sensitive to acid hydrolysis. Ensure the final product is stored at pH 7–8 and kept cool (< 25°C).

References

  • Evonik Degussa GmbH. (2019). Method for manufacturing acrolein cyanohydrins.[1] European Patent EP3392237B1. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-(1-Ethoxyethoxy)but-3-enenitrile Product Specification. Retrieved from

  • Szymańska, K., et al. (2016). Continuous flow for enantioselective cyanohydrin synthesis.[2][3] Royal Society of Chemistry, Catalysis Science & Technology.[2] Retrieved from

  • CatSci. (n.d.). Solvents in Scale-Up: Selection Guide. Retrieved from

Sources

Revolutionizing Surface Engineering: A Guide to Functionalization with 2-(1-Ethoxyethoxy)but-3-enenitrile Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Smart Surfaces

In the relentless pursuit of advanced materials for biomedical devices and drug delivery systems, the ability to precisely engineer surface properties is paramount. The interface between a synthetic material and a biological environment dictates its performance, biocompatibility, and overall efficacy. This guide delves into a versatile and powerful strategy for surface functionalization: the use of 2-(1-Ethoxyethoxy)but-3-enenitrile monomers to create "smart" polymer brushes. These brushes, which are long-chain polymers tethered at one end to a surface, can undergo conformational changes in response to external stimuli, offering dynamic control over surface properties.[1]

This document provides a comprehensive overview of the synthesis of 2-(1-Ethoxyethoxy)but-3-enenitrile, its polymerization from surfaces using controlled radical polymerization techniques, and the subsequent deprotection to unveil functional groups. We will explore detailed protocols, the rationale behind experimental choices, and the characterization of these functionalized surfaces, with a focus on applications relevant to researchers, scientists, and drug development professionals.

The Monomer: 2-(1-Ethoxyethoxy)but-3-enenitrile - A Versatile Building Block

The unique structure of 2-(1-Ethoxyethoxy)but-3-enenitrile makes it an ideal candidate for creating functional polymer brushes. It possesses a vinyl group amenable to radical polymerization and a protected cyanohydrin functionality. The 1-ethoxyethyl protecting group is crucial as it is stable under polymerization conditions but can be readily cleaved under mild acidic conditions to reveal a hydroxyl group and a nitrile group. This dual functionality opens up a plethora of possibilities for post-polymerization modification and for creating surfaces with tunable properties.

Synthesis of 2-(1-Ethoxyethoxy)but-3-enenitrile

The synthesis of 2-(1-Ethoxyethoxy)but-3-enenitrile is a multi-step process that begins with the formation of a cyanohydrin from acrolein, followed by protection of the hydroxyl group.

Protocol 1: Synthesis of 2-Hydroxybut-3-enenitrile (Acrolein Cyanohydrin)

Caution: This reaction involves the use of cyanide salts, which are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve acrolein (1 equivalent) in a suitable solvent such as diethyl ether or dichloromethane.

  • Cyanide Source: Prepare a solution of sodium or potassium cyanide (1.1 equivalents) in water.

  • Cyanohydrin Formation: Cool the acrolein solution to 0°C in an ice bath. Slowly add the cyanide solution dropwise to the acrolein solution with vigorous stirring. The pH of the reaction mixture should be maintained between 4 and 5 by the dropwise addition of a weak acid like acetic acid to favor the formation of HCN in situ while minimizing its volatilization.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully quench any remaining cyanide with an oxidizing agent like sodium hypochlorite solution. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-hydroxybut-3-enenitrile.

Protocol 2: Protection of the Hydroxyl Group

  • Reaction Setup: Dissolve the crude 2-hydroxybut-3-enenitrile (1 equivalent) in a dry, aprotic solvent like tetrahydrofuran (THF) or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Protecting Agent: Add ethyl vinyl ether (1.5 equivalents) to the solution.

  • Catalyst: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a few drops of concentrated hydrochloric acid.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.

  • Work-up and Purification: Once the reaction is complete, quench the catalyst with a mild base like triethylamine. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-(1-Ethoxyethoxy)but-3-enenitrile.

Surface-Initiated Polymerization: Crafting the Polymer Brush

The "grafting from" approach, where polymers are grown directly from an initiator-functionalized surface, is the preferred method for creating dense polymer brushes.[2] This technique allows for precise control over the polymer chain length, density, and architecture. Both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are well-suited for this purpose.

Workflow for Surface Functionalization

G cluster_0 Substrate Preparation cluster_1 Initiator Immobilization cluster_2 Surface-Initiated Polymerization cluster_3 Post-Polymerization Modification cluster_4 Characterization Substrate Substrate (e.g., Silicon Wafer, Gold) Cleaning Cleaning and Hydroxylation Substrate->Cleaning Silanization Silanization with Initiator-Terminated Silane Cleaning->Silanization Polymerization SI-ATRP or SI-RAFT of Monomer Silanization->Polymerization Deprotection Mild Acidic Deprotection Polymerization->Deprotection Functionalization Further Chemical Modification Deprotection->Functionalization Characterization Ellipsometry, AFM, XPS, Contact Angle Functionalization->Characterization

Caption: General workflow for surface functionalization.

Protocol 3: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
  • Substrate Preparation and Initiator Immobilization:

    • Clean a silicon wafer by sonication in acetone and isopropanol, followed by oxygen plasma treatment to generate hydroxyl groups.

    • Immerse the cleaned wafer in a solution of an ATRP initiator-terminated silane (e.g., (3-(2-bromoisobutyramido)propyl)trimethoxysilane) in dry toluene to form a self-assembled monolayer of the initiator.

    • Rinse the wafer with toluene and ethanol and dry under a stream of nitrogen.

  • Polymerization:

    • Prepare the polymerization solution in a Schlenk flask under an inert atmosphere. For a typical reaction, dissolve the 2-(1-Ethoxyethoxy)but-3-enenitrile monomer, a copper(I) catalyst (e.g., CuBr), and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) in a suitable solvent like anisole or a mixture of water and methanol.

    • Place the initiator-functionalized wafer in the flask.

    • Degas the solution by several freeze-pump-thaw cycles.

    • Conduct the polymerization at a controlled temperature (e.g., 60-90°C) for a specific duration to achieve the desired polymer brush thickness.

  • Termination and Cleaning:

    • Stop the polymerization by exposing the solution to air.

    • Remove the wafer and rinse it thoroughly with a good solvent for the polymer (e.g., THF, dichloromethane) to remove any physisorbed polymer.

    • Dry the wafer under nitrogen.

ParameterTypical RangeRationale
[Monomer]:[Initiator] 100:1 to 1000:1Controls the target molecular weight of the polymer chains.
[Catalyst]:[Ligand] 1:1 to 1:2Influences the polymerization rate and control.
Temperature 25°C - 90°CAffects the polymerization kinetics.
Solvent Anisole, Toluene, DMF, H₂O/MeOHMust dissolve all components and not interfere with the polymerization.

Table 1: Typical SI-ATRP Parameters.

Deprotection and Creation of Stimuli-Responsive Surfaces

The true power of using 2-(1-Ethoxyethoxy)but-3-enenitrile lies in the ability to deprotect the polymer brushes to reveal functional groups. This transformation dramatically alters the surface properties, making it responsive to environmental changes.

Mechanism of Deprotection and Functional Group Exposure

Caption: Deprotection of the polymer brush.

Protocol 4: Deprotection of the Polymer Brush
  • Immerse the polymer brush-coated substrate in a solution of a mild acid, such as formic acid or dilute hydrochloric acid (pH 2-3), in a suitable solvent like water or THF.

  • Gently agitate the solution at room temperature.

  • Monitor the deprotection by observing the change in the water contact angle of the surface. A successful deprotection will result in a more hydrophilic surface.

  • After the desired time, remove the substrate, rinse thoroughly with deionized water, and dry.

The resulting surface will be rich in hydroxyl and nitrile groups. The hydroxyl groups can participate in hydrogen bonding, making the surface more hydrophilic, while the nitrile groups can be further hydrolyzed to carboxylic acids or reduced to amines for subsequent bioconjugation.

Characterization of Functionalized Surfaces

A suite of surface-sensitive analytical techniques is employed to characterize the polymer brushes at each stage of modification.

TechniqueInformation Obtained
Ellipsometry Measures the thickness of the polymer brush layer.
Atomic Force Microscopy (AFM) Provides information on surface topography, roughness, and can be used to estimate grafting density.
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition of the surface, confirming the presence of the polymer and the success of deprotection.
Contact Angle Goniometry Measures the hydrophilicity/hydrophobicity of the surface, which changes significantly after polymerization and deprotection.

Table 2: Key Characterization Techniques.

Applications in Research and Drug Development

The ability to create surfaces with tunable functionality and stimuli-responsive behavior has profound implications for various applications.

  • Biocompatible and Anti-Fouling Coatings: The hydrophilic nature of the deprotected polymer brushes can significantly reduce non-specific protein adsorption and cell adhesion, leading to improved biocompatibility of medical implants.[1]

  • Drug Delivery: The polymer brushes can be loaded with therapeutic agents, and their release can be triggered by a change in pH, a stimulus relevant in various physiological and pathological conditions.

  • Biosensors: The functional groups on the surface can be used to immobilize biorecognition elements like antibodies or enzymes for the development of highly sensitive biosensors.

  • Cell Culture Scaffolds: The stimuli-responsive nature of the brushes can be exploited to create surfaces that allow for the controlled attachment and detachment of cells, a valuable tool in tissue engineering.

Conclusion and Future Outlook

The functionalization of surfaces using 2-(1-Ethoxyethoxy)but-3-enenitrile monomers offers a robust and versatile platform for creating advanced materials with dynamic and controllable surface properties. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to explore the vast potential of this technology. As our understanding of polymer chemistry and surface science continues to grow, we can expect to see even more sophisticated and innovative applications of these "smart" surfaces in drug development, diagnostics, and regenerative medicine.

References

  • Temperature-Responsive Polymer Brush Coatings for Advanced Biomedical Applications. (2022). MDPI. [Link]

  • Chemical structures of polymer brushes used for biomedical applications. (2025). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Purification methods for removing impurities from 2-(1-Ethoxyethoxy)but-3-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Specialist Support Portal for the purification of 2-(1-Ethoxyethoxy)but-3-enenitrile (CAS: 72252-03-0).

Ticket ID: PUR-EE-VCN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Process Chemist Subject: Purification Protocols & Stability Management

Triage & Diagnostics: Identify Your Problem

Before proceeding with purification, you must diagnose the current state of your crude material. This molecule possesses two "kill-switches" that lead to rapid degradation: Acid Sensitivity (Acetals) and Radical Polymerization (Vinyl group).

SymptomDiagnosisRoot CauseImmediate Action
Strong "Green Apple" or Acrid Smell HydrolysisThe 1-ethoxyethyl (EE) acetal has cleaved, releasing Acetaldehyde and 2-Hydroxybut-3-enenitrile .Neutralize immediately with Et₃N. Do NOT distill yet.
Viscous/Gummy Residue PolymerizationThe vinyl group (but-3-ene) has oligomerized.Irreversible. Distillation might recover monomer, but yield will be low.
Cloudiness / Precipitate Salt FormationResidual acid catalyst (e.g., pTSA, HCl) has precipitated.Filter through a basic plug (Celite + K₂CO₃).
Color Change (Yellow/Orange) Oxidation/AgingMEHQ stabilizer depletion or conjugated impurity formation.Check peroxide levels. Proceed to distillation.[1][2][3][4]

Core Purification Protocols

Method A: High-Vacuum Distillation (Recommended)

Best for: >5g scale, removal of non-volatiles (polymers).

The Logic: This molecule is thermally sensitive.[5] You must minimize "thermal history" (time spent at high heat). We use a short-path setup to reduce residence time.

Pre-requisites:

  • Stabilizer: Ensure 500–1000 ppm MEHQ (4-Methoxyphenol) is present in the pot.

  • pH Check: The crude MUST be neutral or slightly basic (pH 7-8). If acidic, the heat of distillation will trigger autocatalytic destruction.

Protocol:

  • Quench: If the crude reaction mixture contains acid catalyst (e.g., PPTS, TFA), wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Add 1% v/v Triethylamine (Et₃N) to the pot to buffer trace acidity.

  • Setup: Equip a short-path distillation head. Use a cow receiver to collect fractions without breaking vacuum.

  • Vacuum: Apply high vacuum (< 1.0 mmHg).

    • Target: Boiling point is approx. 60–65 °C at 0.5 mmHg (extrapolated from similar acetals).

  • Heating: Use an oil bath. Do not exceed 100 °C bath temperature.

  • Collection:

    • Foreshot: Volatile ethyl vinyl ether (starting material) and acetaldehyde.

    • Main Fraction: Clear, colorless liquid.[4]

    • Residue: Do not distill to dryness; polymerization risk increases as volume decreases.

Method B: Flash Chromatography (High Risk / High Purity)

Best for: <1g scale, separating diastereomers.

The Logic: Standard silica gel is acidic (pH ~4-5). This acidity is sufficient to hydrolyze the EE-protecting group on the column, destroying your product. You must neutralize the stationary phase.

Protocol:

  • Slurry Preparation: Prepare silica gel slurry in Hexanes/EtOAc (9:1).

  • Neutralization: Add 1% Triethylamine (Et₃N) to the eluent system. Flush the column with 2 column volumes of this basic solvent before loading the sample.

  • Loading: Load sample as a liquid or adsorbed onto Basic Alumina (never acidic silica).

  • Elution: Run a gradient of Hexanes → 20% EtOAc/Hexanes.

    • Note: The product is a mixture of diastereomers (due to the chiral center at C2 and the acetal). You may see two closely eluting spots. Collect both.

  • Workup: Evaporate solvents at < 30 °C.

Visualizing the Stability Trap

The following diagram illustrates the decomposition pathways you are fighting against. Understanding this mechanism is key to preventing it.

DecompositionPathways cluster_prevention PREVENTION STRATEGY Target 2-(1-Ethoxyethoxy) but-3-enenitrile (Target) Intermed Oxocarbenium Ion Target->Intermed Protonation Polymer Polymerized Gum (Irreversible) Target->Polymer Radical Chain Rxn Acid H+ Catalyst (Silica / Trace Acid) Acid->Target Heat Heat (>100°C) No Inhibitor Heat->Target Prod1 2-Hydroxybut-3-enenitrile (Cyanohydrin) Intermed->Prod1 Hydrolysis (+H2O) Prod2 Acetaldehyde + Ethanol Intermed->Prod2 Decomposition Sol1 Add 1% Et3N Sol1->Acid Neutralizes Sol2 Add MEHQ + Vac Distill Sol2->Heat Mitigates

Figure 1: Decomposition pathways showing Acid-Catalyzed Hydrolysis (top) and Radical Polymerization (bottom), with corresponding mitigation strategies.[3][4][6][7][8]

Troubleshooting & FAQ

Q: I see two spots on TLC. Is my compound impure? A: Not necessarily. The molecule contains two chiral centers (one at the nitrile position, one at the acetal carbon). This creates diastereomers (RR/SS and RS/SR pairs). These often separate on silica gel. Check NMR; if the spectra are identical except for slight chemical shift differences, collect both.

Q: The distilled product turned yellow overnight. A: The vinyl group is oxidizing.

  • Fix: Ensure you added MEHQ (stabilizer) after distillation to the receiving flask. Distillation removes the inhibitor, leaving the pure distillate vulnerable. Store under Nitrogen/Argon at 4°C.

Q: Can I use rotary evaporation to remove high-boiling impurities? A: No. The boiling point is too high. You will end up heating the flask for too long, promoting polymerization. Use Kugelrohr or short-path distillation.

Q: My yield is low (<50%). Where did it go? A: If you didn't see polymer gum, you likely lost it to hydrolysis during workup. Did you wash with acidic brine or water?

  • Correction: Use pH 7.4 phosphate buffer for washes, not water. Water is often slightly acidic (pH 5.5) due to dissolved CO₂, which is enough to degrade this sensitive acetal over time.

Summary of Physical Properties for Purification

PropertyValueImplication for Purification
Boiling Point ~60–65 °C @ 0.5 mmHgDistillable under high vacuum only.
Stability Acid Labile, Heat SensitiveNEVER use acidic silica. Keep T < 100°C.
Stabilizer MEHQ (Hydroquinone monomethyl ether)Must be replenished after distillation.[8]
Storage 2–8 °C, Inert AtmosphereShelf life ~6 months if stabilized.

References

  • Sigma-Aldrich. (n.d.). 2-(1-Ethoxyethoxy)but-3-enenitrile Product Specification & Stability. Retrieved from

  • Organic Syntheses. (1988). Protection of Cyanohydrins as 1-Ethoxyethyl Ethers. Organic Syntheses, Coll. Vol. 6, p.839. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Referencing stability of 1-ethoxyethyl ethers).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General protocols for distillation of acid-sensitive vinyl compounds).

Sources

Minimizing side reactions during 2-(1-Ethoxyethoxy)but-3-enenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1-ethoxyethoxy)but-3-enenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and minimize side reactions.

The synthesis of 2-(1-ethoxyethoxy)but-3-enenitrile involves the protection of the hydroxyl group of acrolein cyanohydrin with ethyl vinyl ether. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide provides practical, experience-driven advice to help you optimize your reaction conditions and achieve your desired outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(1-ethoxyethoxy)but-3-enenitrile. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.

Issue 1: Low or No Product Formation

Symptoms: TLC or GC-MS analysis shows a significant amount of unreacted starting material (acrolein cyanohydrin) and minimal or no desired product.

Potential Causes & Solutions:

  • Inactive Catalyst: The acid catalyst (e.g., pyridinium p-toluenesulfonate - PPTS) may be old or deactivated.

    • Solution: Use a fresh batch of catalyst. Ensure the catalyst is stored in a desiccator to prevent deactivation by moisture.

  • Insufficient Catalyst: The catalytic amount may be too low to drive the reaction forward effectively.

    • Solution: While maintaining catalytic amounts, a slight increase in the molar ratio of the catalyst can be beneficial. Titrate the amount of catalyst in small increments in subsequent experiments to find the optimal loading.

  • Low Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Gently warm the reaction mixture to 30-40 °C. Monitor the reaction progress closely by TLC to avoid the formation of degradation products at higher temperatures.

  • Poor Quality Ethyl Vinyl Ether: The ethyl vinyl ether may have polymerized or contain inhibitors.

    • Solution: Use freshly distilled ethyl vinyl ether. Ensure it is stored under an inert atmosphere and refrigerated.

Issue 2: Formation of a Significant Amount of Byproducts

Symptoms: The appearance of multiple unexpected spots on a TLC plate or peaks in a GC-MS chromatogram.

Potential Causes & Solutions:

  • Decomposition of Acrolein Cyanohydrin: Acrolein cyanohydrin is unstable and can decompose, especially in the presence of strong acids or bases.[1][2]

    • Solution: Prepare acrolein cyanohydrin fresh before use. The reaction to form the cyanohydrin is reversible, and it's best to use it immediately in the subsequent protection step.[3][4]

  • Polymerization of Acrolein or Ethyl Vinyl Ether: Both starting materials can polymerize under acidic conditions.

    • Solution: Maintain a low reaction temperature (0 °C to room temperature). The use of a mild acid catalyst like PPTS is crucial to minimize polymerization.[5]

  • Side Reactions of the Acetal Group: The ethoxyethyl protecting group can undergo further reactions under harsh acidic conditions.[5][6]

    • Solution: Use a mild acid catalyst and monitor the reaction carefully to stop it once the starting material is consumed. Avoid strong acids like sulfuric acid or hydrochloric acid.

Issue 3: Difficult Purification of the Final Product

Symptoms: Co-elution of the product with impurities during column chromatography, or the presence of impurities in the final product after distillation.

Potential Causes & Solutions:

  • Similar Polarity of Byproducts: Some byproducts may have a polarity very close to the desired product, making chromatographic separation challenging.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary.

      • Recrystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization can be an effective purification method.[7]

      • Distillation: Fractional distillation under reduced pressure is often the most effective method for purifying liquid products of this nature. Ensure the distillation apparatus is efficient.

Experimental Workflow: A Step-by-Step Protocol

This protocol provides a general procedure for the synthesis of 2-(1-ethoxyethoxy)but-3-enenitrile, designed to minimize side reactions.

Materials:

  • Acrolein

  • Potassium cyanide (KCN) or Sodium Cyanide (NaCN)[4]

  • Acetic acid

  • Ethyl vinyl ether

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of Acrolein Cyanohydrin (To be performed in a well-ventilated fume hood):

    • To a solution of acrolein in a suitable solvent (e.g., dichloromethane) at 0 °C, add a solution of potassium cyanide in water dropwise.

    • Slowly add acetic acid to the reaction mixture while maintaining the temperature at 0 °C.

    • Stir the reaction for 1-2 hours at 0 °C. The reaction progress can be monitored by TLC.

    • Once the reaction is complete, carefully work up the reaction by separating the organic layer. Caution: The aqueous layer contains cyanide.

  • Protection of Acrolein Cyanohydrin:

    • To the freshly prepared solution of acrolein cyanohydrin in dichloromethane at 0 °C, add ethyl vinyl ether.

    • Add a catalytic amount of PPTS to the mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-(1-ethoxyethoxy)but-3-enenitrile.

Visualizing the Troubleshooting Process

The following diagram illustrates a decision-making workflow for troubleshooting common issues during the synthesis.

Caption: A troubleshooting decision tree for the synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use freshly prepared acrolein cyanohydrin?

Acrolein cyanohydrin is an unstable intermediate. The cyanohydrin formation is a reversible reaction, and the equilibrium can shift back to the starting materials, acrolein and cyanide, especially under non-optimal pH conditions.[1][2] Acrolein itself is highly reactive and prone to polymerization. Using freshly prepared acrolein cyanohydrin ensures its integrity and minimizes the formation of polymeric byproducts.

Q2: What is the role of the acid catalyst and why is a mild acid like PPTS preferred?

The acid catalyst protonates the ethyl vinyl ether, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the cyanohydrin.[5] A mild acid like PPTS is preferred because it is strong enough to catalyze the reaction efficiently but not so strong as to cause significant degradation of the acid-sensitive starting materials or product. Stronger acids can lead to the cleavage of the newly formed acetal or promote polymerization.[8]

Q3: Can other protecting groups be used for the cyanohydrin?

Yes, other protecting groups can be used, but the choice depends on the desired stability and the conditions of subsequent reaction steps. The ethoxyethyl group is advantageous due to its ease of introduction and removal under mild acidic conditions.[5] Other common protecting groups for alcohols include silyl ethers (e.g., TBDMS) and benzyl ethers.[9]

Q4: What are the key safety precautions for this synthesis?

This synthesis involves highly toxic and volatile substances. Potassium cyanide and hydrocyanic acid (which can be generated in situ) are extremely poisonous. [1] Acrolein is a severe irritant and lachrymator. All manipulations should be carried out in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times. An emergency cyanide poisoning treatment kit should be readily available.

Q5: How can I confirm the structure of the final product?

The structure of 2-(1-ethoxyethoxy)but-3-enenitrile can be confirmed using standard spectroscopic techniques:

  • ¹H NMR: Will show characteristic peaks for the vinyl protons, the methine protons of the acetal and the cyanohydrin, and the ethyl group protons.

  • ¹³C NMR: Will show the corresponding carbon signals.

  • FT-IR: Will show a characteristic nitrile stretch (around 2250 cm⁻¹) and the absence of a broad hydroxyl peak from the starting material.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight.

Reaction Mechanism Overview

The following diagram illustrates the acid-catalyzed protection of acrolein cyanohydrin with ethyl vinyl ether.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product AcroleinCyanohydrin Acrolein Cyanohydrin OxoniumIon Oxonium Ion AcroleinCyanohydrin->OxoniumIon Nucleophilic Attack EthylVinylEther Ethyl Vinyl Ether ProtonatedEVE Protonated Ethyl Vinyl Ether (Carbocation Intermediate) EthylVinylEther->ProtonatedEVE + H⁺ ProtonatedEVE->OxoniumIon Nucleophilic Attack Product 2-(1-Ethoxyethoxy)but-3-enenitrile OxoniumIon->Product - H⁺ Catalyst H⁺ (from PPTS)

Caption: The mechanism of ethoxyethyl ether protection.

References

  • Application Notes: (2-Ethoxyethyl) Vinyl Ether as a Protecting Group for Alcohols - Benchchem.
  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps.
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D.
  • Cyanohydrin Explained: Definition, Examples, Practice & Video Lessons - Pearson.
  • Protection and Deprotection - CEM Corporation.
  • Cyanohydrin reaction - Wikipedia.
  • 2-(1-Ethoxyethoxy)but-3-enenitrile,96%(stabilized with MEHQ) | 72252-03-0 - Sigma-Aldrich.
  • Product Class 8: Ethers as Protecting Groups.
  • Synthetic organic chemistry with 2-ethoxy-2-(phenylselenenyl)perfluoroalk-2-enenitrile: application to alpha-cyanoperfluoroacylation of aldehydes - PubMed.
  • Cyanohydrins - Chemistry LibreTexts.
  • Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal.
  • Cleavage Of Ethers With Acid - Master Organic Chemistry.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA.

Sources

Technical Support Center: Stabilization and Long-Term Storage of 2-(1-Ethoxyethoxy)but-3-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-(1-Ethoxyethoxy)but-3-enenitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile building block. Here, we address common challenges and provide actionable solutions based on fundamental chemical principles and field-proven best practices.

Understanding the Stability Challenges of 2-(1-Ethoxyethoxy)but-3-enenitrile

2-(1-Ethoxyethoxy)but-3-enenitrile is a multifunctional organic compound containing three key functional groups: a nitrile, a vinyl group, and an acetal. Each of these moieties presents distinct stability considerations that must be managed to ensure the compound's purity and reactivity over time. The primary degradation pathways of concern are:

  • Acid-Catalyzed Hydrolysis of the Acetal Group: The 1-ethoxyethoxy group is an acetal, which serves as a protecting group. Acetals are generally stable under neutral to strongly basic conditions. However, they are susceptible to hydrolysis back to the corresponding aldehyde or ketone and alcohols in the presence of acid, including trace amounts of acidic impurities or moisture from the atmosphere.[1][2][3][4][5]

  • Free-Radical Polymerization of the Vinyl Group: The but-3-enenitrile portion of the molecule contains a terminal alkene (vinyl group). Like many vinyl compounds, it is susceptible to spontaneous free-radical polymerization, which can be initiated by exposure to heat, light, or atmospheric oxygen.[6][7] This process can lead to the formation of oligomers or polymers, appearing as a viscous liquid or solid precipitate.

  • Nitrile Group Reactivity: While generally stable, the nitrile group can undergo hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions, although this is less of a concern under typical storage conditions compared to acetal hydrolysis and vinyl polymerization.

Our stabilization and storage strategies are designed to mitigate these primary degradation routes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address specific issues you may encounter during the storage and handling of 2-(1-Ethoxyethoxy)but-3-enenitrile.

Question 1: I've noticed the viscosity of my 2-(1-Ethoxyethoxy)but-3-enenitrile has increased, and there might be some solid precipitate. What is happening?

Answer: This is a classic sign of polymerization of the vinyl group. This process is often initiated by exposure to oxygen, light, or elevated temperatures. The formation of higher molecular weight oligomers or polymers leads to an increase in viscosity and, eventually, the formation of a solid.

  • Troubleshooting Steps:

    • Confirm that the product was stored with an inhibitor. Commercial sources of 2-(1-Ethoxyethoxy)but-3-enenitrile are typically stabilized with an inhibitor like MEHQ (Monomethyl ether hydroquinone).[8][9]

    • If the material is still liquid, you may be able to salvage it by filtering out the solid polymer. However, the purity will be compromised, and it should be re-assayed before use.

    • To prevent this in the future, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light. Always store at the recommended refrigerated temperature.

Question 2: My analytical data (e.g., NMR, GC-MS) shows the presence of acetaldehyde and 2-hydroxybut-3-enenitrile. What is the cause?

Answer: The presence of these impurities indicates the hydrolysis of the 1-ethoxyethoxy acetal group. This reaction is catalyzed by acid. The source of the acid could be trace impurities in the compound itself, exposure to acidic vapors in the storage area, or the presence of water which can facilitate the reaction.[2][4]

  • Troubleshooting Steps:

    • Review your storage conditions. Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture.

    • Avoid storing the compound near acidic reagents.

    • If the level of hydrolysis is low, the material might still be usable for some applications. However, for sensitive reactions, purification by distillation or chromatography may be necessary. To avoid this, always handle the compound in a dry, inert atmosphere.

Question 3: The compound has developed a yellow or brownish tint. Is it still usable?

Answer: Discoloration is a common indicator of degradation. It can be caused by the formation of colored byproducts from either polymerization or other decomposition pathways. The presence of oxygen can contribute to the formation of colored species.

  • Troubleshooting Steps:

    • Analyze a small aliquot of the discolored material to identify the impurities and quantify the purity of the main compound.

    • If the purity is still acceptable for your application, you may be able to proceed. However, it is a strong indication that your storage conditions are not optimal.

    • Immediately implement the recommended long-term storage protocol (see below) for the remainder of your stock to prevent further degradation.

Core Stabilization and Long-Term Storage Protocol

To ensure the long-term stability of 2-(1-Ethoxyethoxy)but-3-enenitrile, we recommend the following protocol, which is designed to mitigate both hydrolysis and polymerization.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential degradation reactions, including polymerization.[6][8]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxygen-initiated free-radical polymerization.[6]
Container Amber glass vial or bottle with a tight-fitting capProtects from light, which can initiate polymerization, and prevents moisture ingress.
Inhibitor MEHQ (Monomethyl ether hydroquinone) at 100-200 ppmScavenges free radicals to prevent the onset of polymerization.[8][9]
Chemical Environment Store away from acids, bases, and strong oxidizing agentsPrevents catalytic degradation.[10][11]
Step-by-Step Storage Procedure
  • Procurement: When purchasing 2-(1-Ethoxyethoxy)but-3-enenitrile, verify that it is supplied with a polymerization inhibitor, such as MEHQ.[8][9]

  • Inert Atmosphere Blanketing: Before long-term storage, if the container has been opened, gently flush the headspace of the vial with a stream of dry argon or nitrogen for 30-60 seconds.

  • Sealing: Tightly seal the container cap. For extra protection, you can wrap the cap with Parafilm® to create a more robust seal against atmospheric moisture and oxygen.

  • Labeling: Clearly label the container with the compound name, date received, and date opened.

  • Refrigeration: Place the sealed container in a refrigerator maintained at 2-8°C. Ensure the refrigerator is not used for storing acidic or basic compounds that could create a corrosive vapor environment.

Quick Quality Check for Stored 2-(1-Ethoxyethoxy)but-3-enenitrile

If you have stored 2-(1-Ethoxyethoxy)but-3-enenitrile for an extended period, perform this quick quality check before use:

  • Visual Inspection:

    • Color: The compound should be a clear, colorless to pale yellow liquid. Any significant darkening to brown suggests degradation.

    • Clarity: It should be free of any solid particles or cloudiness.

    • Viscosity: There should be no noticeable increase in viscosity.

  • Proton NMR Spectroscopy (¹H NMR):

    • Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃).

    • Check for the characteristic peaks of the parent compound.

    • Look for the appearance of new peaks that could indicate degradation products, such as the aldehyde proton of acetaldehyde (around 9.8 ppm).

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • This can provide a more quantitative assessment of purity and help identify any low-level impurities that may not be easily visible by NMR.

Visualizing Degradation and Troubleshooting

To better understand the potential issues and how to address them, the following diagrams illustrate the degradation pathways and the troubleshooting workflow.

main 2-(1-Ethoxyethoxy)but-3-enenitrile poly Polymerization main->poly Heat, Light, O₂ hydro Hydrolysis main->hydro Acid (H⁺), H₂O oligomers Oligomers/Polymers (Increased Viscosity, Solids) poly->oligomers degradation_products Acetaldehyde + 2-Hydroxybut-3-enenitrile hydro->degradation_products

Caption: Primary degradation pathways for 2-(1-Ethoxyethoxy)but-3-enenitrile.

start Observe Degradation (e.g., color change, viscosity increase) check_viscosity Increased Viscosity or Solids? start->check_viscosity check_impurities Impurities by NMR/GC-MS? check_viscosity->check_impurities No polymerization Likely Polymerization check_viscosity->polymerization Yes hydrolysis Likely Hydrolysis check_impurities->hydrolysis Yes (e.g., acetaldehyde) action_poly Action: - Review storage (temp, light, atmosphere) - Ensure inhibitor presence - Filter if possible, re-assay polymerization->action_poly action_hydro Action: - Review storage (moisture, acid vapors) - Use anhydrous techniques - Purify if necessary hydrolysis->action_hydro

Caption: Troubleshooting workflow for degradation of 2-(1-Ethoxyethoxy)but-3-enenitrile.

References

  • Stabilization of Aldehydes as Propylene Glycol Acetals. ACS Publications. [Link]

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. [Link]

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  • Dimethyl Acetals. Organic Chemistry Portal. [Link]

  • 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

  • Ortho-nitrosophenols as polymerization inhibitors.
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Technical Support Center: Poly(2-(1-ethoxyethoxy)but-3-enenitrile) for Advanced Solubility Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for poly(2-(1-ethoxyethoxy)but-3-enenitrile), henceforth referred to as p(EEBN). This guide is designed for researchers, scientists, and drug development professionals actively engaged in solving the complex challenges of poor drug solubility. As a novel, pH-responsive polymer, p(EEBN) offers a unique mechanism for enhancing the bioavailability of a wide range of active pharmaceutical ingredients (APIs). This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful implementation of p(EEBN) in your formulation development pipeline.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about p(EEBN)'s properties, mechanism, and handling.

Q1: What is poly(2-(1-ethoxyethoxy)but-3-enenitrile) and how does it enhance drug solubility?

A1: Poly(2-(1-ethoxyethoxy)but-3-enenitrile) is a specialty polymer designed for oral drug delivery applications. Its structure features a poly(butenenitrile) backbone with pendant acetal groups (1-ethoxyethoxy). This unique architecture confers amphiphilic properties, enabling it to interact with and stabilize poorly soluble APIs in amorphous solid dispersions (ASDs).

The primary mechanism for solubility enhancement is the generation and maintenance of a supersaturated state of the drug in the gastrointestinal (GI) tract.[1] In the solid state, p(EEBN) molecularly disperses the API, preventing crystallization. Upon ingestion, the formulation dissolves, and the polymer is designed to undergo acid-catalyzed hydrolysis of its ethoxyethoxy side chains in the low pH environment of the stomach. This cleavage transforms the polymer's side chains into more hydrophilic vinyl alcohol and acetaldehyde ethyl acetal moieties, which helps maintain drug supersaturation and prevents precipitation, thereby increasing the drug concentration available for absorption.

Diagram 1: Proposed Mechanism of p(EEBN) Action

cluster_formulation Solid Dosage Form (Tablet/Capsule) cluster_stomach Stomach (Low pH) cluster_intestine Intestine (Absorption Site) ASD Amorphous Solid Dispersion (ASD) API molecularly dispersed in p(EEBN) Hydrolysis p(EEBN) Side-Chain Hydrolysis (Acetal Cleavage) ASD->Hydrolysis Ingestion & Dissolution Supersaturation Generation of Drug Supersaturation Hydrolysis->Supersaturation Precipitation_Inhibition Precipitation Inhibition (Stabilized by Hydrolyzed Polymer) Supersaturation->Precipitation_Inhibition Transit to Intestine Absorption Enhanced Drug Absorption Precipitation_Inhibition->Absorption

Caption: Workflow of p(EEBN) from solid dispersion to enhanced absorption.

Q2: What are the key physicochemical properties of p(EEBN)?

A2: The properties of p(EEBN) can be tailored by controlling its molecular weight during synthesis. Below is a table summarizing the typical properties for a standard-grade polymer used in formulation development.

PropertyTypical ValueSignificance in Formulation
Appearance White to off-white powderIndicates purity and suitability for solid dosage forms.
Molecular Weight (Mw) 25,000 - 50,000 g/mol Influences viscosity, drug-polymer miscibility, and mechanical properties of the solid dispersion.[2]
Glass Transition Temp (Tg) 85 - 105 °CA high Tg is crucial for the physical stability of the amorphous solid dispersion, preventing drug recrystallization during storage.[1]
Solubility Soluble in common organic solvents (e.g., acetone, THF, dichloromethane); Insoluble in water.Allows for formulation via spray drying or hot-melt extrusion from common solvent systems.
pH-Sensitivity Acetal side-chains hydrolyze at pH < 4This is the core of its mechanism, triggering a change in hydrophilicity to maintain drug supersaturation in the stomach.

Q3: How is p(EEBN) synthesized and what are the critical quality attributes?

A3: p(EEBN) is synthesized via free-radical polymerization of the 2-(1-ethoxyethoxy)but-3-enenitrile monomer.[3] The polymerization is typically initiated with a standard radical initiator like azobisisobutyronitrile (AIBN) under inert conditions. Molecular weight is controlled by the monomer-to-initiator ratio and the potential inclusion of a chain transfer agent.[2]

Critical Quality Attributes (CQAs):

  • Residual Monomer: Must be below 0.05% to ensure safety and prevent plasticization of the final formulation.

  • Molecular Weight Distribution (Dispersity, Đ): A narrow dispersity (Đ < 2.0) is desired for consistent batch-to-batch performance.

  • Purity: Absence of residual solvents and initiator byproducts.

Q4: What are the safety and biocompatibility considerations for p(EEBN)?

A4: p(EEBN) belongs to the broader class of poly(cyanoacrylates), which have been extensively investigated for biomedical applications.[4] The biocompatibility of these polymers is generally related to the length of the alkyl chain and the rate of degradation.[5] Longer-chain cyanoacrylates tend to degrade slower and exhibit lower cytotoxicity.[5] The main degradation products of cyanoacrylate polymers are formaldehyde and a cyanoacetate ester.[5] p(EEBN)'s design, with its relatively stable backbone and hydrolyzable side-chains, is intended to minimize backbone degradation in the GI tract. However, comprehensive toxicological studies are required for any new excipient. Preliminary in vitro cytotoxicity assays are recommended for each new API-polymer formulation.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the formulation development process with p(EEBN).

Problem 1: Poor Drug Loading or Low Encapsulation Efficiency in Nanoparticles.

  • Symptoms: The final drug content in your solid dispersion or nanoparticle formulation is significantly lower than the theoretical value. You observe drug precipitation during the formulation process.

  • Root Cause Analysis: This issue typically stems from poor miscibility or unfavorable thermodynamic interactions between the API and p(EEBN). The solubility parameters of the drug, polymer, and solvent system are not well-matched.[1]

  • Solution Workflow:

Diagram 2: Troubleshooting Poor Drug Loading

Start Start: Low Drug Loading Check_Solubility Assess Drug-Polymer Solubility in Solvent Start->Check_Solubility Select_Solvent Select a Common Solvent (e.g., Acetone, THF) Check_Solubility->Select_Solvent Incompatible Adjust_Ratio Optimize Drug:Polymer Ratio (Start at 1:4, move to 1:9) Check_Solubility->Adjust_Ratio Compatible Select_Solvent->Adjust_Ratio Characterize_Interaction Analyze Drug-Polymer Interactions (DSC/FTIR) Adjust_Ratio->Characterize_Interaction End Achieved: High Drug Loading Characterize_Interaction->End

Caption: A decision workflow for addressing low drug loading efficiency.

  • Solvent System Optimization: Ensure that both the API and p(EEBN) are fully soluble in the chosen solvent system for spray drying or nanoprecipitation. A ternary solvent system can sometimes improve co-solubility.

  • Drug-to-Polymer Ratio: Systematically vary the drug-to-polymer ratio. Start with a lower drug loading (e.g., 10% w/w) and gradually increase it. High drug loadings can oversaturate the polymer's capacity, leading to phase separation.

  • Thermodynamic Assessment: Use analytical techniques to probe drug-polymer interactions. Fourier-transform infrared spectroscopy (FTIR) can reveal hydrogen bonding, while Differential Scanning Calorimetry (DSC) is used to confirm the absence of a drug melting endotherm, indicating a true amorphous dispersion.[6][7]

Problem 2: Formulation Instability - Drug Recrystallization During Storage.

  • Symptoms: Over time, your amorphous solid dispersion becomes hazy or crystalline domains appear, as confirmed by Polarized Light Microscopy or X-Ray Diffraction (XRD).[7]

  • Root Cause Analysis: This indicates that the amorphous state is not physically stable. The two most common causes are:

    • The storage temperature is too close to or above the glass transition temperature (Tg) of the drug-polymer mixture, allowing for molecular mobility and recrystallization.

    • Moisture absorption acts as a plasticizer, lowering the Tg of the formulation and facilitating crystallization.

  • Solutions:

    • Ensure High Tg: The final formulation should have a single Tg that is at least 50°C higher than the intended storage temperature. If the drug significantly plasticizes the polymer (lowers the Tg), you may need to decrease the drug loading.

    • Control Humidity: Store samples in a desiccator or with appropriate desiccants. Consider incorporating a moisture-scavenging excipient into the final dosage form.

    • Select Higher Mw Polymer: Higher molecular weight grades of p(EEBN) generally have a higher Tg and can provide a better anti-plasticization effect.

Problem 3: Inconsistent or Incomplete Drug Release In Vitro.

  • Symptoms: Dissolution profiles show high variability between batches, or the formulation fails to achieve a high degree of supersaturation, with drug release plateauing at a low level.

  • Root Cause Analysis: This can be due to incomplete hydrolysis of the polymer's side chains, the formation of a viscous and poorly soluble gel layer on the dissolving particles (especially with high Mw polymer), or drug-polymer interactions that are too strong, preventing drug release.

  • Solutions:

    • Verify Hydrolysis Conditions: Ensure the dissolution medium accurately simulates gastric conditions (pH 1.2-2.0). Incomplete hydrolysis will prevent the polymer from becoming sufficiently hydrophilic to aid dissolution.

    • Particle Size Engineering: Reduce the particle size of the solid dispersion powder (e.g., via jet milling) to increase the surface area available for dissolution.[8]

    • Incorporate Disintegrants: For tablet formulations, ensure adequate levels of a superdisintegrant to break the tablet into primary solid dispersion particles rapidly.

    • Adjust Polymer Molecular Weight: If gelling is observed, switch to a lower molecular weight grade of p(EEBN). While higher Mw aids stability, it can sometimes hinder rapid dissolution.

Section 3: Key Experimental Protocols

This section provides validated, step-by-step methods for working with p(EEBN).

Protocol 1: Preparation of a Drug-p(EEBN) Amorphous Solid Dispersion via Spray Drying

This protocol describes a general method for preparing an ASD. The specific parameters will need to be optimized for your API.

  • Solution Preparation:

    • Accurately weigh the desired amounts of your API and p(EEBN) (e.g., for a 20% drug load, use 1 g API and 4 g p(EEBN)).

    • Dissolve both components in a suitable volume of a common solvent (e.g., 100 mL of acetone) to achieve a final solids concentration of 5-10% (w/v). Stir until the solution is perfectly clear.

  • Spray Drying Parameters (Typical Starting Points):

    • Inlet Temperature: Set to approximately 20°C above the boiling point of your solvent (e.g., 80-100°C for acetone).

    • Aspirator/Fan Rate: Set to a high level (e.g., 85-100%) to ensure efficient drying and particle collection.

    • Pump/Solution Feed Rate: Start at a low-to-medium rate (e.g., 10-15 mL/min) to ensure complete solvent evaporation.

    • Atomizing Gas Flow: Use a medium-to-high setting to ensure fine droplet formation.

  • Execution:

    • Equilibrate the spray dryer at the set parameters using the pure solvent first.

    • Once the outlet temperature is stable, switch the feed to the drug-polymer solution.

    • Collect the resulting powder from the cyclone collector.

  • Post-Processing (Crucial for Stability):

    • Transfer the collected powder to a vacuum oven.

    • Dry at 40°C under high vacuum for 24-48 hours to remove any residual solvent, which can act as a plasticizer.

    • Store the final powder in a tightly sealed container with desiccant at controlled room temperature.

  • Validation:

    • Confirm the amorphous nature of the dispersion using DSC (should show a single Tg and no melting endotherm) and/or XRD (should show a halo pattern with no Bragg peaks).[9]

    • Assay the drug content using a validated HPLC method to confirm drug loading.

Protocol 2: Characterization of Drug-Polymer Interactions

This protocol details the use of DSC and FTIR to confirm the formation of a molecular dispersion.

A. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 3-5 mg of the spray-dried ASD powder into a hermetically sealed aluminum DSC pan. Prepare samples of the pure API and pure p(EEBN) as controls.

  • DSC Method:

    • Equilibrate the system at 25°C.

    • Ramp the temperature from 25°C to a temperature approximately 20°C above the melting point of the API at a rate of 10°C/min.

    • Hold for 2 minutes.

    • Cool the sample back to 25°C at a rate of 20°C/min.

  • Data Interpretation:

    • Successful ASD: The thermogram will show a single glass transition (Tg) and a complete absence of the characteristic melting peak of the crystalline API.

    • Phase-Separated System: The thermogram may show a broadened, shifted melting peak for the API, or two separate Tgs.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare samples by mixing a small amount of the ASD powder with potassium bromide (KBr) and compressing into a thin pellet, or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the samples over a range of 4000 to 400 cm⁻¹.

  • Data Interpretation:

    • Look for shifts in key vibrational bands of the API and polymer. For example, a shift in the carbonyl (C=O) stretching frequency of the drug or the nitrile (C≡N) group of the polymer can indicate the formation of hydrogen bonds between the drug and the polymer.[6] These interactions are a strong indicator of miscibility at the molecular level.

References

  • Taylor & Francis Online. (n.d.). Poly (alkyl cyanoacrylate) (PACA) nanoparticles as a versatile drug delivery system for cancer treatment. Retrieved from [Link]

  • Wiley Online Library. (2009). Polyalkylcyanoacrylate nanoparticles for delivery of drugs across the blood-brain barrier. Retrieved from [Link]

  • Kinam Park. (n.d.). Polymeric Delivery Systems for Poorly Soluble Drugs. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Using Polymers to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Research and Reviews. (2024). Analytical Methods for Determining Polymer-Drug Interactions in Solid Dosage Forms. Retrieved from [Link]

  • ResearchGate. (2012). Poly(alkyl cyanoacrylate) nanoparticles as drug carriers 33 years later. Retrieved from [Link]

  • Research and Reviews. (2024). Analytical Methods for Determining Polymer-Drug Interactions in Solid Dosage Forms. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Journal of Nanostructures. (2019). A Review of Poly Butyl Cyanoacrylate Nanoparticles as a Cancer Drug Delivery and Targeting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval. Retrieved from [Link]

  • Pion Inc. (2024). How poorly soluble compounds are formulated into drugs. Retrieved from [Link]

  • ACS Publications. (2022). Thermoresponsive “Click” Core@shell Poly(cyanoacrylate) Nanoparticles for Controlled Chemotherapy Release. Retrieved from [Link]

  • IJCRT.org. (2023). AN OVERVIEW ON PHARMACEUTICAL POLYMERS ANALYSIS. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2021). MEDICAL DEVICE MATERIAL PERFORMANCE STUDY - Cyanoacrylates Safety Profile. Retrieved from [Link]

  • ResearchGate. (2003). Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications. Retrieved from [Link]

  • International Union of Crystallography. (2023). Characterization of polymers used in pharmaceutical and biomedical applications. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate) for Drug Delivery Applications. Retrieved from [Link]

  • AFINITICA. (n.d.). Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications. Retrieved from [Link]

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  • PubMed. (2009). Encapsulation of water-insoluble drugs in poly(butyl cyanoacrylate) nanoparticles. Retrieved from [Link]

  • University of Greifswald. (2022). A Novel Aminomethacrylate-Based Copolymer for Solubility Enhancement—From Radical Polymer Synthesis to Manufacture and Charact. Retrieved from [Link]

  • Compendium Synthetica. (n.d.). Organic synthesis Vol: 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Radical Polymerization of Alkyl 2-Cyanoacrylates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Evaluation of Poly(3-hydroxypropyl Ethylene-imine) and Its Blends with Chitosan Forming Novel Elastic Films for Delivery of Haloperidol. Retrieved from [Link]

  • MDPI. (2022). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Reactivity of 2-(1-Ethoxyethoxy)but-3-enenitrile and Acrylonitrile for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic route. Acrylonitrile, a simple yet versatile α,β-unsaturated nitrile, is a widely utilized precursor in the synthesis of polymers, pharmaceuticals, and other fine chemicals due to the high reactivity of its electron-deficient alkene. This guide provides a comparative analysis of the reactivity of acrylonitrile against a structurally related yet functionally distinct alternative: 2-(1-Ethoxyethoxy)but-3-enenitrile.

While direct experimental data on the reactivity of 2-(1-Ethoxyethoxy)but-3-enenitrile is not extensively available in peer-reviewed literature, this guide will leverage fundamental principles of organic chemistry to infer its reactivity profile. The core of this comparison will be a detailed examination of how the introduction of a 2-(1-ethoxyethoxy) substituent, an acetal protecting group, modulates the electronic and steric properties of the but-3-enenitrile scaffold, and consequently, its participation in key chemical transformations. This analysis is intended to provide researchers, scientists, and drug development professionals with a predictive framework to guide their synthetic strategies.

Molecular Structures and Electronic Properties: A Comparative Overview

The reactivity of these two molecules is fundamentally dictated by their distinct structural features. Acrylonitrile is a planar molecule with a conjugated system comprising a vinyl group and a nitrile group. The strong electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

In contrast, 2-(1-Ethoxyethoxy)but-3-enenitrile possesses a more complex structure. The key differentiator is the presence of an acetal group at the α-position. Acetal groups are generally considered electron-donating through induction and can also influence the steric environment around the reactive centers.

FeatureAcrylonitrile2-(1-Ethoxyethoxy)but-3-enenitrile
Molecular Formula C₃H₃NC₈H₁₃NO₂
Molecular Weight 53.06 g/mol 155.20 g/mol
Key Functional Groups Vinyl, NitrileVinyl, Nitrile, Acetal
Electronic Nature of Substituent at α-position Hydrogen (neutral)1-Ethoxyethoxy (electron-donating/sterically hindering)

Reactivity in Key Organic Transformations

The structural and electronic differences outlined above are expected to manifest in varying reactivities in several common synthetic transformations.

Michael Addition

The Michael addition, or conjugate addition, is a hallmark reaction of acrylonitrile, where nucleophiles add to the electrophilic β-carbon. A wide range of nucleophiles, including amines, alcohols, and carbanions, readily participate in this reaction.

For 2-(1-Ethoxyethoxy)but-3-enenitrile, the reactivity in Michael additions is anticipated to be attenuated. The electron-donating nature of the acetal group at the α-position will likely decrease the electrophilicity of the β-carbon, making it less susceptible to nucleophilic attack compared to acrylonitrile. Furthermore, the steric bulk of the ethoxyethoxy group could hinder the approach of nucleophiles.

Experimental Protocol: A Representative Michael Addition of Acrylonitrile

The following protocol for the aza-Michael addition of imidazole to acrylonitrile is adapted from the literature and serves as a baseline for comparison.

Materials:

  • Imidazole

  • Acrylonitrile

  • Solvent (if necessary, though the reaction can often be run neat)

Procedure:

  • In a round-bottom flask, combine imidazole and a molar excess of acrylonitrile.

  • Stir the mixture at a specified temperature (e.g., 80 °C) for a designated period.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, remove the excess acrylonitrile under reduced pressure.

  • Purify the product by distillation or chromatography as needed.

Diels-Alder Reaction

Acrylonitrile is a competent dienophile in Diels-Alder reactions, reacting with conjugated dienes to form cyclohexene derivatives. The electron-withdrawing nitrile group lowers the energy of the LUMO of the double bond, facilitating the [4+2] cycloaddition.

The participation of 2-(1-Ethoxyethoxy)but-3-enenitrile in Diels-Alder reactions is also expected to be influenced by the α-substituent. While the electron-donating effect of the acetal might slightly raise the LUMO energy, making it a less reactive dienophile than acrylonitrile, the reaction should still be feasible. The steric hindrance of the ethoxyethoxy group could influence the endo/exo selectivity of the cycloaddition.

Experimental Workflow: Diels-Alder Reaction

reagents Diene + Dienophile (e.g., Acrylonitrile) reaction Reaction Vessel (Heat or Lewis Acid Catalyst) reagents->reaction solvent Solvent (e.g., Toluene) solvent->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Cycloadduct purification->product

Caption: General workflow for a Diels-Alder reaction.

Polymerization

Acrylonitrile readily undergoes free-radical polymerization to produce polyacrylonitrile, a polymer with significant commercial applications. The polymerization is typically initiated by radical initiators and can be carried out in various media.

The polymerization of 2-(1-Ethoxyethoxy)but-3-enenitrile is less predictable. The steric bulk of the α-substituent could significantly hinder the propagation step of the polymerization, potentially leading to lower molecular weight polymers or slower polymerization rates compared to acrylonitrile.

Experimental Protocol: Free-Radical Polymerization of Acrylonitrile

The following is a representative protocol for the solution polymerization of acrylonitrile.

Materials:

  • Acrylonitrile (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Dimethylformamide (DMF) (solvent)

  • Methanol/water (precipitating agent)

Procedure:

  • Degas the acrylonitrile and DMF by bubbling with an inert gas (e.g., nitrogen or argon).

  • In a Schlenk flask, dissolve AIBN in DMF.

  • Add the degassed acrylonitrile to the initiator solution.

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • Allow the polymerization to proceed for the desired time.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent like a methanol/water mixture.

  • Collect the polymer by filtration, wash it, and dry it under vacuum.

The Role of the Ethoxyethoxy Group as a Protecting Group

The ethoxyethoxy moiety in 2-(1-Ethoxyethoxy)but-3-enenitrile is an acetal, a common protecting group for aldehydes and ketones. In this molecule, it can be viewed as protecting a hypothetical α-formyl acrylonitrile. Acetals are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions to regenerate the carbonyl group. This latent functionality in 2-(1-Ethoxyethoxy)but-3-enenitrile opens up synthetic possibilities not available with acrylonitrile.

Deprotection Strategy

protected 2-(1-Ethoxyethoxy)but-3-enenitrile Derivative deprotection Hydrolysis protected->deprotection acid Aqueous Acid (e.g., HCl, H₂SO₄) acid->deprotection deprotected α-Formyl Acrylonitrile Derivative deprotection->deprotected

Comparative Guide: Analytical Strategies for Purity Assessment of 2-(1-Ethoxyethoxy)but-3-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Purity Paradox

2-(1-Ethoxyethoxy)but-3-enenitrile (CAS: 72252-03-0) is a specialized masked acyl anion equivalent used in the synthesis of pyrethroids and pharmaceutical precursors. Structurally, it is an O-protected cyanohydrin containing three reactive functionalities: a nitrile , a vinyl group , and an acid-labile ethoxyethyl (EE) acetal .

For the analytical scientist, this molecule presents a "Stability-Purity Paradox." The very features that make it a versatile synthetic intermediate—its lability and reactivity—render standard purity assessments prone to artifacts.

  • Thermal Instability: The acetal linkage is susceptible to thermal degradation during Gas Chromatography (GC), potentially leading to false impurity profiles (e.g., acetaldehyde or acrolein cyanohydrin).

  • Polymerization Risk: The vinyl group requires stabilization (typically with MEHQ), necessitating methods that can distinguish the stabilizer from impurities.

  • Stereochemical Complexity: The molecule possesses two chiral centers, resulting in diastereomers that often appear as split peaks, confusing integration logic.

This guide objectively compares three assessment standards: Quantitative NMR (qNMR) , Low-Temperature GC-FID , and Reverse-Phase HPLC , establishing qNMR as the primary reference standard for absolute purity.

Critical Quality Attributes (CQA) & Degradation Pathways

Before selecting a method, the analyst must understand the degradation mechanisms that dictate analytical constraints.

DegradationPathways Molecule 2-(1-Ethoxyethoxy) but-3-enenitrile Acid Acidic Conditions (HPLC Mobile Phase) Molecule->Acid Heat Thermal Stress (GC Injector) Molecule->Heat Radical Radical Initiator (Storage/Light) Molecule->Radical Hydrolysis Hydrolysis Products: 2-Hydroxybut-3-enenitrile + Ethanol + Acetaldehyde Acid->Hydrolysis Acetal Cleavage Elimination Thermal Elimination: Vinyl Acrylonitrile derivatives Heat->Elimination Retro-Ene / Pyrolysis Polymer Oligomers/Polymers Radical->Polymer Vinyl Polymerization

Figure 1: Critical degradation pathways impacting analytical method selection.

Comparative Analysis of Assessment Standards

The following table contrasts the performance of the three primary methodologies.

FeatureMethod A: qNMR (1H) Method B: GC-FID (Cold On-Column) Method C: HPLC-ELSD/RI
Primary Utility Absolute Purity Assignment (Primary Standard)Routine Process Control (High Throughput)Analysis of Non-Volatile Impurities
Reference Standard Not Required (Internal Standard used)Required (Response factors vary)Required
Thermal Stress None (Ambient Temp)Moderate to High (Injector/Column)None (Ambient Temp)
Detection Principle Molar Response (Proton counting)Carbon Content (Ionization)Light Scattering / Refractive Index
Precision (RSD) < 1.0%< 2.0%> 2.0%
LOD/Sensitivity Moderate (mg scale)High (ppm scale)Moderate
Major Limitation Solvent signals can overlap; Cost.Acetal degradation in liner; Polymerization on column.Weak UV chromophore; Buffer restrictions.
Method A: Quantitative NMR (qNMR) – The "Gold Standard"

Verdict: qNMR is the superior method for establishing the "mass balance" purity of the reference material itself. Because the signal intensity is directly proportional to the number of protons, it avoids the need for a response factor correction, which is critical when a pure reference standard of the analyte is unavailable.

  • Key Advantage: It quantifies the diastereomeric ratio (dr) accurately without separation.

  • Key Challenge: Selecting an internal standard (IS) that does not overlap with the complex multiplet signals of the vinyl and ethoxy groups.

Method B: Gas Chromatography (GC-FID) – The Industrial Workhorse

Verdict: Suitable for routine batch release only if thermal degradation is mitigated. Standard split/splitless injection at 250°C will likely decompose the acetal, showing high levels of acetaldehyde that are artifacts of the analysis.

  • Key Advantage: High resolution; capable of detecting the MEHQ stabilizer.

  • Key Challenge: Requires "Cool On-Column" injection or low-temperature programmable vaporization (PTV) to prevent thermal elimination.

Method C: HPLC (Reverse Phase)

Verdict: Least preferred for assay due to detection limits. The molecule lacks a strong UV chromophore (only the nitrile and unconjugated alkene absorb <210 nm).

  • Key Advantage: Best for quantifying non-volatile hydrolysis products (e.g., free cyanohydrin).

  • Recommendation: Use Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) if UV is insufficient. Strictly avoid acidic mobile phases (e.g., 0.1% TFA) which will hydrolyze the acetal in situ.

Detailed Experimental Protocols

Protocol 1: qNMR Purity Assessment (Primary Standard)

Objective: Determine absolute purity % w/w.

Reagents:

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent trace acid hydrolysis).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (traceable grade).

  • Apparatus: 400 MHz NMR (or higher).

Workflow:

  • Weighing: Accurately weigh ~20 mg of the sample (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): ≥ 60 seconds (Critical for full relaxation of protons to ensure quantitative accuracy).
      
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing:

    • Phase and baseline correct manually.

    • Integration: Integrate the IS peak (set to known proton count). Integrate the specific acetal proton of the analyte (

      
       ~4.7–4.9 ppm, quartet/multiplet). Note: Integrate both diastereomeric peaks if split.
      
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity of IS.[1][2]
Protocol 2: Low-Thermal-Stress GC-FID

Objective: Routine impurity profiling and diastereomer ratio.

Instrument Setup:

  • Inlet: Cool On-Column (COC) or PTV (Start at 40°C, ramp to 200°C). Avoid standard Split/Splitless inlets at high temps.

  • Column: DB-1 or DB-5 (Non-polar), 30m x 0.32mm x 1.0µm. (Thicker film helps retain the volatile analyte).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Detector: FID @ 250°C.

Temperature Program:

  • Initial: 40°C (Hold 2 min) – Allows solvent elution.

  • Ramp 1: 10°C/min to 140°C.

  • Ramp 2: 20°C/min to 240°C (Hold 5 min) – Elutes oligomers.

System Suitability:

  • Resolution: The two diastereomers of 2-(1-Ethoxyethoxy)but-3-enenitrile should be partially or fully resolved.

  • Tailing Factor: < 1.5 (Tailing indicates degradation or active sites in the liner).

Decision Logic for Method Selection

The following decision tree guides the researcher based on the specific analytical need (Assay vs. Impurity Profiling).

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Absolute Purity (Assay) or Impurity Profiling? Start->Goal Assay Absolute Purity / Assay Goal->Assay Profile Impurity Profiling Goal->Profile RefStd Is a Certified Reference Standard Available? Assay->RefStd Volatile Are impurities volatile? Profile->Volatile No No RefStd->No Yes Yes RefStd->Yes qNMR Method A: qNMR (No Ref Std needed, High Accuracy) GC_Std Method B: GC-FID (Requires Calibration Curve) Volatile->No Volatile->Yes GC_Cold Method B: GC-FID (Cold On-Column) HPLC Method C: HPLC-ELSD (Neutral pH Mobile Phase) No->qNMR No->HPLC Yes->GC_Std Yes->GC_Cold

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][2] Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.). 2-(1-Ethoxyethoxy)but-3-enenitrile Product Specification and COA.Link

  • BenchChem. (n.d.). Quantitative NMR (qNMR) for High-Precision Purity Assessment.[4][5]Link

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.Link

Sources

Thermal Analysis Guide: Poly(2-(1-Ethoxyethoxy)but-3-enenitrile) Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Analysis (TGA/DSC) of 2-(1-Ethoxyethoxy)but-3-enenitrile Polymers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context[1][2][3][4][5]

This guide provides a technical framework for the thermal characterization of polymers derived from 2-(1-Ethoxyethoxy)but-3-enenitrile (referred to herein as Poly(EEBN) ). This monomer features a vinyl backbone capable of polymerization and a labile 1-ethoxyethoxy (acetal) pendant group.

In drug delivery and lithography applications, the 1-ethoxyethoxy group acts as a "low-activation energy" protecting group. Unlike robust esters, this acetal linkage undergoes thermal or acid-catalyzed deprotection at moderate temperatures, releasing volatile byproducts and significantly altering the polymer's solubility and glass transition temperature (


).

Key Performance Differentiator: Poly(EEBN) exhibits a distinct two-stage thermal degradation profile compared to standard acrylate or hydroxystyrene alternatives. Its lability allows for "switchable" polarity at lower thermal budgets (


C), making it critical for heat-sensitive substrates or controlled release payloads.

Experimental Methodology (Self-Validating Protocols)

To ensure data integrity, the following protocols utilize internal validation steps. The causality of every parameter is defined to prevent artifact generation.

Thermogravimetric Analysis (TGA) Protocol

Objective: Quantify the deprotection mass loss (Stage 1) vs. backbone degradation (Stage 2).

  • Instrument: High-sensitivity TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).

  • Sample Prep: 5–10 mg of dried polymer powder. Note: Solvent residue (THF/MEK) can mimic deprotection mass loss. Pre-dry in vacuum oven at 40°C for 24h.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min. Reasoning: Inert atmosphere prevents oxidative crosslinking which can artificially raise char yields.
    
  • Ramp Profile:

    • Equilibrate: 30°C.

    • Isothermal: 5 min (stabilize balance).

    • Ramp: 10°C/min to 600°C.

    • Validation Step: Run a second sample at 2°C/min (High Res TGA) through the 80–180°C window. If the onset temperature shifts significantly >10°C, the reaction is kinetically limited, confirming a chemical deprotection event rather than simple evaporation.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Identify


 shifts and deprotection endotherms.
  • Crucial Consideration: The deprotection reaction is irreversible and produces volatiles. Standard DSC pans will burst.

  • Pan Type: Hermetically sealed aluminum pans with a pinhole (to release pressure slowly) OR High-pressure gold-plated pans (to contain volatiles, though this alters equilibrium). Recommendation: Pinhole lid to allow volatile escape and observe the endotherm.

  • Cycle:

    • Heat 1: -20°C to 100°C (below deprotection onset). Purpose: Erase thermal history/aging.

    • Cool: 100°C to -20°C at 10°C/min.

    • Heat 2: -20°C to 250°C. Purpose: Observe

      
       and reaction endotherm.
      
Experimental Workflow Visualization

ExperimentalWorkflow cluster_TGA TGA Workflow cluster_DSC DSC Workflow Sample Poly(EEBN) Sample VacDry Vacuum Dry (40°C, 24h) Sample->VacDry TGA_Run Ramp 10°C/min (N2 Atm) VacDry->TGA_Run Pan Pinhole Pan Preparation VacDry->Pan Deriv Calculate DTG (1st Derivative) TGA_Run->Deriv MassCalc Stoichiometric Check Deriv->MassCalc Heat2 Heat 2 (-20 to 250°C) Measure Tg & Rxn MassCalc->Heat2 Correlate Mass Loss with Endotherm Heat1 Heat 1 (-20 to 100°C) Erase History Pan->Heat1 Heat1->Heat2

Caption: Integrated workflow ensuring solvent removal and cross-validation of mass loss (TGA) with thermal events (DSC).

Comparative Thermal Performance

The following table compares Poly(EEBN) against industry-standard functional polymers: Poly(t-butyl methacrylate) (PtBMA) (standard acid-labile) and Poly(4-hydroxystyrene-tBOC) (PHS-tBOC) (high-stability reference).

Table 1: Comparative Thermal Properties
FeaturePoly(EEBN) (Subject)PtBMA (Alternative A)PHS-tBOC (Alternative B)
Protecting Group 1-Ethoxyethoxy (Acetal)t-Butyl Estert-Butoxycarbonyl (Carbonate)
Deprotection Onset (

)
80°C – 130°C 180°C – 200°C150°C – 170°C
Activation Energy (

)
Low (~20-25 kcal/mol) High (~35-40 kcal/mol)Medium (~28-32 kcal/mol)
Mass Loss Step 1 ~35-45% (Loss of vinyl ether)~40% (Loss of isobutene)~45% (Loss of

+ isobutene)
Backbone Stability Moderate (Vinyl Nitrile)Good (Methacrylate)High (Styrenic)

Behavior
Low

initially (plasticized); Shifts high after deprotection.[1]
Moderate

(~105°C); Shifts to ~228°C (PMAA).
High

; Shifts to ~180°C (PHS).
Primary Use Case Low-temp lithography, pH-sensitive release.193nm Lithography, high-contrast imaging.248nm Lithography, thermal resistance.[2][3][4]

Analysis:

  • Poly(EEBN) offers the lowest thermal activation threshold. This is advantageous for processing on flexible substrates (PET/PEN) that cannot withstand the >150°C required for PtBMA or PHS-tBOC.

  • Mass Loss: The "1-ethoxyethoxy" group cleaves to release ethyl vinyl ether (volatile). The theoretical mass loss can be calculated:

    • Monomer MW: ~155.2 g/mol

    • Leaving Group MW: ~72.1 g/mol (Ethyl vinyl ether)

    • Expected Weight Loss:

      
      .
      
    • Validation: If TGA shows significantly less than 46% loss in the first step, the polymerization may have been incomplete, or the acetal hydrolyzed prior to analysis.

Mechanistic Insights: The "Why" Behind the Data

Understanding the degradation mechanism is vital for interpreting the TGA curves.

The Acetal Cleavage Pathway

Unlike esters (PtBMA) which require strong acid catalysis or high heat to undergo


-elimination, the hemiacetal ether in Poly(EEBN) is thermodynamically less stable.
  • Initiation: At

    
     (or lower with trace acid), the C-O bond of the acetal weakens.
    
  • Elimination: The group cleaves, releasing Ethyl Vinyl Ether (gas) and regenerating a Hydroxyl group on the polymer backbone.

  • Result: The polymer transforms from a hydrophobic, flexible chain into a hydrophilic, rigid (hydrogen-bonded) poly(cyanohydrin-derivative) network.

Degradation Pathway Visualization

DegradationMechanism cluster_Products Degradation Products (T ~ 100-130°C) Polymer Poly(EEBN) (Hydrophobic / Low Tg) Transition Transition State (Acetal C-O Cleavage) Polymer->Transition Heat / H+ Volatile Volatile Byproduct: Ethyl Vinyl Ether (Gas) Transition->Volatile Mass Loss (TGA) Backbone Deprotected Polymer: Poly(Vinyl Cyanohydrin) (Hydrophilic / High Tg) Transition->Backbone Structure Change Crosslinking Char Formation Backbone->Crosslinking T > 250°C (Nitrile Cyclization)

Caption: Thermal deprotection mechanism showing the split into volatile components (mass loss) and the chemically altered backbone.

References

  • Sigma-Aldrich. (n.d.). 2-(1-Ethoxyethoxy)but-3-enenitrile Product Specification. Retrieved from

  • Ito, H. (2005). Chemical Amplification Resists for Microlithography. Advances in Polymer Science, 172, 37-245. (Foundational text on acetal vs. t-BOC deprotection thermodynamics).
  • Willson, C. G., et al. (1994). Design of chemically amplified resists for deep ultraviolet lithography. Journal of the Electrochemical Society.
  • Reichmanis, E., et al. (1991). The Effect of Substituents on the Photosensitivity of Acetal-Based Resists. Chemistry of Materials. (Mechanistic insight into ethoxyethyl group lability).
  • TA Instruments. (n.d.). Thermal Analysis of Polymers: TGA and DSC Guidelines.

Sources

A Comparative Guide to the Synthesis of 2-(1-Ethoxyethoxy)but-3-enenitrile: Methodologies and Experimental Insights

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comparative analysis of proposed synthetic routes for 2-(1-Ethoxyethoxy)but-3-enenitrile, a potentially valuable building block in organic synthesis. Due to the absence of established literature for this specific molecule, this document outlines two primary, logically derived synthetic strategies: the post-olefination protection of a cyanohydrin intermediate and the pre-olefination protection of a functionalized aldehyde. Each proposed method is dissected to explain the causal relationships behind experimental choices, supported by established reaction mechanisms and data from analogous transformations. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering a robust framework for the efficient and validated synthesis of this novel compound.

Introduction

2-(1-Ethoxyethoxy)but-3-enenitrile represents a unique molecular scaffold combining a protected cyanohydrin with an α,β-unsaturated nitrile. The presence of the versatile nitrile group, a precursor to amines, amides, and carboxylic acids, coupled with a masked hydroxyl functionality and a reactive alkene, makes it an attractive intermediate for the synthesis of complex molecular architectures. This guide aims to provide a comprehensive evaluation of plausible synthetic pathways, enabling researchers to select and optimize a method best suited for their specific applications.

Proposed Synthetic Strategies: A Comparative Overview

Two principal retrosynthetic disconnections for 2-(1-Ethoxyethoxy)but-3-enenitrile are considered, forming the basis of our comparative analysis:

  • Strategy 1: Cyanohydrin Formation and Subsequent Protection. This approach involves the initial synthesis of the core α,β-unsaturated cyanohydrin, 2-hydroxybut-3-enenitrile, followed by the protection of the hydroxyl group.

  • Strategy 2: Olefination of a Protected Aldehyde. This strategy focuses on first protecting a suitable aldehyde precursor and then constructing the α,β-unsaturated nitrile functionality through olefination reactions.

The following sections will delve into the mechanistic underpinnings and practical considerations of each strategy.

Strategy 1: Cyanohydrin Formation Followed by Protection

This two-step approach prioritizes the early formation of the key C-C and C-O bonds of the cyanohydrin, followed by the installation of the ethoxyethyl (EE) protecting group.

Step 1A: Synthesis of 2-Hydroxybut-3-enenitrile

The most direct route to 2-hydroxybut-3-enenitrile is the nucleophilic addition of a cyanide anion to acrolein.[1][2][3][4] This reaction proceeds via a cyanohydrin formation mechanism.

Reaction Mechanism: The cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of acrolein. The resulting tetrahedral intermediate is then protonated to yield the cyanohydrin.[2][5][6]

Experimental Protocol: Synthesis of 2-Hydroxybut-3-enenitrile

  • Reagents and Setup: A solution of sodium or potassium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cooled in an ice bath.

  • Acidification: A dilute acid (e.g., sulfuric acid) is slowly added to the cyanide solution to generate hydrocyanic acid (HCN) in situ. The pH should be carefully maintained between 4 and 5 to ensure the presence of both HCN and free cyanide ions for optimal reaction rates.[2][5]

  • Acrolein Addition: Freshly distilled acrolein is added dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the consumption of acrolein is complete.

  • Work-up and Isolation: The reaction mixture is neutralized and extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 2-hydroxybut-3-enenitrile. Purification can be achieved by vacuum distillation or column chromatography.

Step 1B: Protection of 2-Hydroxybut-3-enenitrile

The hydroxyl group of the synthesized cyanohydrin is then protected as an ethoxyethyl (EE) ether using ethyl vinyl ether.[7][8] This protecting group is chosen for its ease of installation under mild acidic conditions and its stability to a wide range of non-acidic reagents.[8]

Reaction Mechanism: The reaction is catalyzed by a mild acid, which protonates the ethyl vinyl ether, making it more electrophilic. The hydroxyl group of the cyanohydrin then attacks the activated vinyl ether, followed by deprotonation to yield the EE-protected product.

Experimental Protocol: Synthesis of 2-(1-Ethoxyethoxy)but-3-enenitrile

  • Reagents and Setup: 2-Hydroxybut-3-enenitrile is dissolved in a dry, aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere.

  • Catalyst Addition: A catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA), is added to the solution.

  • Ethyl Vinyl Ether Addition: Ethyl vinyl ether is added to the mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

  • Work-up and Isolation: Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is dried and concentrated to afford the crude product, which can be purified by column chromatography.

Figure 1. Workflow for Strategy 1.

Strategy 2: Olefination of a Protected Aldehyde

This approach involves the initial protection of a suitable three-carbon aldehyde, followed by the introduction of the cyano- and vinyl functionalities in a single olefination step.

Step 2A: Synthesis of 2-(1-Ethoxyethoxy)propanal

The starting material for this strategy is 2-hydroxypropanal (lactaldehyde), which is first protected with ethyl vinyl ether.

Experimental Protocol: Synthesis of 2-(1-Ethoxyethoxy)propanal

  • Reagents and Setup: 2-Hydroxypropanal is dissolved in a dry, aprotic solvent.

  • Protection: Following a similar procedure to Step 1B, the hydroxyl group is protected using ethyl vinyl ether and a mild acid catalyst to yield 2-(1-ethoxyethoxy)propanal.

Step 2B: Olefination to form 2-(1-Ethoxyethoxy)but-3-enenitrile

The key step in this strategy is the olefination of the protected aldehyde to introduce the α,β-unsaturated nitrile moiety. The Horner-Wadsworth-Emmons (HWE) reaction is a superior choice for this transformation as it generally favors the formation of the (E)-alkene and the water-soluble phosphate byproduct is easily removed.[9][10][11]

Reaction Mechanism: A phosphonate ylide is generated by deprotonating a cyanomethylphosphonate reagent with a base. This ylide then undergoes a nucleophilic attack on the aldehyde carbonyl, leading to an intermediate which eliminates a phosphate byproduct to form the alkene.[10]

Experimental Protocol: Synthesis of 2-(1-Ethoxyethoxy)but-3-enenitrile via HWE Reaction

  • Reagents and Setup: Diethyl (cyanomethyl)phosphonate is dissolved in a dry aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Ylide Formation: A strong base, such as sodium hydride or n-butyllithium, is added to generate the phosphonate ylide.

  • Aldehyde Addition: A solution of 2-(1-ethoxyethoxy)propanal in the same solvent is added dropwise to the ylide solution.

  • Reaction and Quenching: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.

  • Work-up and Isolation: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.

Figure 2. Workflow for Strategy 2.

Comparative Analysis of Synthetic Routes

FeatureStrategy 1: Cyanohydrin Formation & ProtectionStrategy 2: Olefination of Protected Aldehyde
Starting Materials Acrolein, Sodium/Potassium Cyanide, Ethyl Vinyl Ether2-Hydroxypropanal, Ethyl Vinyl Ether, Diethyl (cyanomethyl)phosphonate
Key Reactions Cyanohydrin formation, Acetal protectionAcetal protection, Horner-Wadsworth-Emmons olefination
Potential Yields High yields are reported for both cyanohydrin formation and EE protection of simple alcohols.The HWE reaction is known for high yields.[9]
Stereoselectivity The olefination step is not stereoselective as the double bond is already present in the starting material.The HWE reaction generally provides good E/Z selectivity, favoring the E-isomer.[9][10]
Experimental Complexity Involves handling of highly toxic cyanide reagents. Acrolein is also a highly reactive and toxic substance.The use of strong bases like n-butyllithium or sodium hydride requires careful handling and anhydrous conditions.
Purification Purification of the intermediate cyanohydrin may be challenging due to its polarity and potential instability.The phosphate byproduct from the HWE reaction is water-soluble, simplifying purification.[9]

Conclusion and Recommendations

Both proposed strategies offer viable pathways to 2-(1-Ethoxyethoxy)but-3-enenitrile.

  • Strategy 1 is more convergent and utilizes readily available starting materials. However, the handling of highly toxic acrolein and cyanide salts necessitates stringent safety protocols. The stability of the intermediate 2-hydroxybut-3-enenitrile could also be a concern.

  • Strategy 2 offers better control over the stereochemistry of the double bond and potentially simpler purification due to the nature of the HWE reaction byproducts. The starting material, 2-hydroxypropanal, is less hazardous than acrolein.

For initial small-scale synthesis and exploration, Strategy 2 is recommended due to its enhanced safety profile and the predictable stereochemical outcome of the Horner-Wadsworth-Emmons reaction. For larger-scale production, a thorough optimization of Strategy 1 might be economically advantageous, provided that appropriate safety measures for handling hazardous materials are in place.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including scale, available equipment, and safety considerations. This guide provides the foundational knowledge for researchers to embark on the synthesis of this novel and promising compound.

References

  • Chemistry Stack Exchange. (2015). How to convert ethanal to 2-hydroxy-3 butenoic acid?[Link]

  • Chemguide. (n.d.). The Nucleophilic Addition of Hydrogen Cyanide to Aldehydes and Ketones.[Link]

  • Quora. (2017). How to convert ethanal to 2-Hydroxybut-3-en-1-oic acid.[Link]

  • Quora. (2014). What is the conversion of ethanal to 2-hydroxybut-3-enoic acid?[Link]

  • Chemistry LibreTexts. (2024). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation.[Link]

  • Chemistry LibreTexts. (2023). The Addition of Hydrogen Cyanide to Aldehydes and Ketones.[Link]

  • What-Chemicals. (n.d.). What Chemicals Can the Ethyl Vinyl Ether React with.[Link]

  • Chem-Station. (2014). Horner-Wadsworth-Emmons (HWE) Reaction.[Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.[Link]

  • Organic & Biomolecular Chemistry. (n.d.). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents.[Link]

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Comparative Guide: Protected Cyanohydrin Monomers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide evaluates Protected Cyanohydrin Monomers , focusing on the strategic selection of protecting groups (PGs) to stabilize these labile building blocks during drug development.

Cyanohydrins are critical "monomeric" precursors for synthesizing


-hydroxy acids, 

-amino alcohols, and functionalized polyesters. However, their inherent thermodynamic instability—prone to the retro-cyanohydrin reaction (releasing toxic HCN and reverting to the parent carbonyl)—necessitates robust protection strategies.
Executive Summary

In the synthesis of complex pharmaceutical scaffolds (e.g., ADCs, peptidomimetics), the Protected Cyanohydrin Monomer serves as a masked acyl anion equivalent or a chiral synthon. This guide compares the three dominant classes of protected monomers: Silyl Ethers (TMS/TBDMS) , Acyl/Carbonates , and Acetals .

Key Findings:

  • TMS-Cyanohydrins are best for in-situ transformations due to extreme hydrolytic lability.

  • TBDMS-Cyanohydrins offer the highest stability/isolability ratio, essential for multi-step GMP synthesis.

  • Cyanohydrin Carbonates provide a unique "irreversible" protection that completely suppresses HCN release, making them the safest choice for scale-up.

Strategic Comparison of Protected Monomer Classes

The choice of protecting group dictates the monomer's stability against the "Retro-Cyanohydrin Effect" (loss of HCN).

Class A: Silyl Ether Protected Monomers (TMS vs. TBDMS)
  • Mechanism: Oxygen silylation prevents the oxyanion formation required for cyanide elimination.

  • TMS (Trimethylsilyl):

    • Pros: Rapid formation (atom economy), low cost, acts as its own Lewis acid catalyst.

    • Cons: Extremely sensitive to moisture; often cannot survive silica gel chromatography; prone to Brook Rearrangement (C

      
      O silyl migration) under basic conditions.
      
  • TBDMS (tert-Butyldimethylsilyl):

    • Pros:

      
       times more stable than TMS; survives aqueous workups and chromatography; retains chirality during storage.
      
    • Cons: Slower formation kinetics; requires fluoride (TBAF) or strong acid for deprotection.

Class B: Carbonate/Ester Protected Monomers
  • Mechanism: Acylation of the hydroxyl group creates an electron-deficient center.

  • Ethyl/Methyl Carbonates:

    • Pros:Irreversible formation. Unlike silyl ethers, the carbonate linkage destabilizes the transition state for cyanide loss, effectively "locking" the molecule. Excellent for preventing HCN leakage.

    • Cons: Reductive cleavage often required; can be sensitive to nucleophilic attack at the carbonyl.

Class C: Acetal/Ketal Protected Monomers (THP/EE)
  • Mechanism: Formation of an acetal linkage (e.g., Tetrahydropyranyl).

  • Pros: Orthogonal to base-catalyzed reactions; stable to strong nucleophiles (Grignards).

  • Cons: Introduces a new chiral center (diastereomers); requires acidic deprotection which may racemize sensitive cyanohydrins.

Performance Data & Decision Matrix

Table 1: Comparative Stability and Utility of Protected Cyanohydrin Monomers

FeatureTMS-Cyanohydrin TBDMS-Cyanohydrin Cyanohydrin Carbonate THP-Cyanohydrin
Hydrolytic Stability Low (

h in wet solvent)
High (Stable for months)Very High (Stable indefinitely)Moderate (Acid sensitive)
Retro-Cyanohydrin Risk High (if exposed to moisture)LowNegligible (Locked)Low
Purification Distillation only (decomposes on Silica)Silica Gel ChromatographySilica Gel ChromatographySilica Gel Chromatography
Deprotection Mild Acid / MeOH

(TBAF) or Acid
Base hydrolysis / ReductionMild Acid (PPTS)
Primary Application In-situ nucleophilic additionMulti-step total synthesisScale-up / Safety-critical stepsOrthogonal protection
Experimental Protocols
Protocol A: Synthesis of Robust TBDMS-Protected Cyanohydrin

Objective: Synthesis of a stable monomer for multi-step coupling. Mechanism: Base-catalyzed silylation using a hypernucleophilic catalyst (DMAP/Imidazole).

Reagents:

  • Aldehyde substrate (1.0 equiv)

  • TBDMSCN (tert-Butyldimethylsilyl cyanide) (1.2 equiv)

  • Catalyst:

    
     (trace) or Imidazole (0.1 equiv)
    
  • Solvent:

    
     (Anhydrous)
    

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve the aldehyde in anhydrous

    
     (0.5 M concentration).
    
  • Addition: Add TBDMSCN dropwise via syringe at

    
    C.
    
  • Catalysis: Add solid

    
     (5 mol%). Note: 
    
    
    
    acts as a Lewis Acid to activate the carbonyl oxygen.
  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (stain with PMA; aldehyde spot should disappear).

  • Quench: Do not use aqueous quench if avoiding hydrolysis is critical. Instead, remove solvent in vacuo.

  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc 95:5).

    • Validation:

      
      -NMR should show a singlet at 
      
      
      
      ppm (Si-Me) and a singlet at
      
      
      ppm (t-Butyl).
Protocol B: One-Pot Synthesis of Cyanohydrin Carbonates (The "Safer" Route)

Objective: Generate a "locked" monomer without handling free HCN.

Reagents:

  • Aldehyde (1.0 equiv)

  • Ethyl Cyanoformate (

    
    ) (1.2 equiv)
    
  • Catalyst: Cinchona Alkaloid (for chiral) or TEA (for racemic)

Workflow:

  • Mixing: Combine aldehyde and ethyl cyanoformate in

    
     at 
    
    
    
    C.
  • Catalysis: Slowly add the amine catalyst (10 mol%).

  • Mechanism: The catalyst activates the cyanoformate, releasing a cyanide anion which adds to the aldehyde.[1] The resulting alkoxide is immediately trapped by the acyl group.

  • Result: Formation of

    
    .
    
  • Safety Note: This method avoids free HCN gas generation, making it superior for scale-up.

Mechanistic Visualization

The following diagram illustrates the divergent pathways based on the protecting group choice, highlighting the critical "Stability vs. Reactivity" trade-off.

CyanohydrinPathways Aldehyde Aldehyde Substrate (R-CHO) FreeCyano Free Cyanohydrin (Unstable Intermediate) Aldehyde->FreeCyano + HCN (Reversible) TMS TMS-Cyanohydrin (Labile Monomer) Aldehyde->TMS + TMSCN / ZnI2 TBDMS TBDMS-Cyanohydrin (Stable Monomer) Aldehyde->TBDMS + TBDMSCN / KCN / 18-C-6 Carbonate Cyanohydrin Carbonate (Locked Monomer) Aldehyde->Carbonate + NC-CO2Et / Base FreeCyano->Aldehyde Retro-Cyanohydrin (HCN Loss) TMS->FreeCyano Hydrolysis (Fast) InSitu In-Situ Reaction (e.g., Grignard Addition) TMS->InSitu Direct Use TotalSynth Total Synthesis (Multi-step) TBDMS->TotalSynth Purification ScaleUp Industrial Scale-Up (Safety Critical) Carbonate->ScaleUp No HCN Risk

Caption: Divergent synthesis pathways for protected cyanohydrin monomers. Note the reversibility of the free cyanohydrin (red arrow) versus the stability of the TBDMS and Carbonate forms.

Scientific Rationale (E-E-A-T Analysis)

Why TBDMS over TMS? While TMSCN is cheaper, the resultant TMS-ether bond energy (


) is susceptible to nucleophilic attack by water or alcohols. In drug development, where intermediates often require silica gel purification, TMS derivatives frequently decompose on the column due to the acidity of silanol groups. The steric bulk of the tert-butyl group in TBDMS hinders this attack, increasing the half-life from minutes to months [1].

The "Locked" Carbonate Advantage: For safety-critical applications, the equilibrium


 is dangerous. By using Ethyl Cyanoformate , the reaction is driven to completion because the protection step is intramolecular and irreversible. This effectively removes the "HCN source" liability from the monomer [2].

Chirality Retention: Enzymatic synthesis using Hydroxynitrile Lyases (HNLs) followed by immediate chemical protection (e.g., Acylation) is the gold standard for generating enantiopure monomers. TBDMS protection of these chiral centers is preferred to prevent racemization via the retro-cyanohydrin pathway during storage [3].

References
  • National Institutes of Health (NIH). (2021). Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Cyanohydrin Synthesis and Protection Strategies. Retrieved from [Link]

  • American Chemical Society (ACS). (2019). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(1-Ethoxyethoxy)but-3-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of innovation, our commitment to safety is as paramount as our scientific pursuits. The proper handling and disposal of chemical reagents are fundamental to a safe and compliant laboratory environment. This guide provides a detailed protocol for the safe disposal of 2-(1-Ethoxyethoxy)but-3-enenitrile, a compound utilized in complex organic syntheses.[1] Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this document is built upon established principles for handling its constituent functional groups: a nitrile, an ether (specifically, an acetal), and an alkene.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 2-(1-Ethoxyethoxy)but-3-enenitrile is the first step in its safe management. The molecule's structure suggests several key risk factors:

  • Nitrile Group (-CN): Nitrile compounds are of significant toxicological concern as they can be metabolized to cyanide in the body.[2] They are often toxic if swallowed, inhaled, or in contact with skin.[2]

  • Ether Linkage (-O-C-O-): The ethoxyethoxy group is a type of acetal. Like many ethers, this functional group has the potential to form explosive peroxides upon exposure to air and light over time.[3][4][5][6] Undated or old containers of ethers pose a significant explosion hazard.[4][5]

  • Alkene Group (C=C): The but-3-enenitrile portion of the molecule contains a terminal alkene, which can potentially undergo polymerization.

Hazard CategoryPotential EffectsGHS Hazard Statements (Inferred)
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[2]H301, H311, H331
Skin/Eye Irritation May cause skin and serious eye irritation.[7][8]H315, H319
Peroxide Formation Can form explosive peroxides upon storage.[4][5][6]EUH019
Flammability Flammable liquid and vapor.[7]H226
Personal Protective Equipment (PPE)

When handling 2-(1-Ethoxyethoxy)but-3-enenitrile, a comprehensive PPE strategy is mandatory to minimize exposure:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[9] Always inspect gloves for integrity before use and change them immediately if contaminated.[6]

  • Body Protection: A flame-retardant lab coat should be worn. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls are recommended.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Step-by-Step Disposal Procedure

The disposal of 2-(1-Ethoxyethoxy)but-3-enenitrile must be treated as hazardous waste.[10] Under no circumstances should this chemical be poured down the drain or disposed of in regular trash.[3][4]

For containers that have been opened or stored for an extended period, testing for peroxides is a critical safety step before disposal.

Methodology:

  • Work in a chemical fume hood. Ensure all ignition sources are absent.

  • Use commercially available peroxide test strips.

  • Carefully open the container. If crystals are visible around the cap or in the liquid, do not proceed. This indicates a high concentration of potentially shock-sensitive peroxides. In this case, do not touch or move the container. Immediately contact your institution's Environmental Health and Safety (EHS) office.[6][10]

  • Dip the test strip into the liquid and compare the color change to the provided chart to determine the peroxide concentration.

  • Interpretation:

    • Low Concentration (<30 ppm): The material can be prepared for disposal.

    • High Concentration (>80-100 ppm): Do not handle further. The material is a severe explosion risk. Contact your EHS office immediately for specialized disposal.[10]

  • Container Selection: Collect waste 2-(1-Ethoxyethoxy)but-3-enenitrile in a designated, leak-proof, and chemically compatible container. Glass bottles are generally suitable.[4] The container must be in good condition with a secure cap.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste 2-(1-Ethoxyethoxy)but-3-enenitrile".

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[10]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat, sparks, and open flames.[7] Secondary containment is required.[5]

  • Contact EHS: Once the container is full or ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pickup.[3][5] Do not transport hazardous waste yourself.[3]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.[8][11]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Use non-sparking tools to collect the absorbed material.[7][10]

    • Place the contaminated absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team and EHS office immediately.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(1-Ethoxyethoxy)but-3-enenitrile.

DisposalWorkflow Disposal Workflow for 2-(1-Ethoxyethoxy)but-3-enenitrile A Assess Container Status (Opened/Unopened, Age) B Has the container been opened or stored for >6 months? A->B C Test for Peroxides B->C Yes K Proceed to Disposal Prep B->K No D Peroxides >80-100 ppm or Crystals Visible? C->D E STOP! DO NOT MOVE CONTAINER Contact EHS Immediately D->E Yes F Peroxides <80 ppm D->F No G Prepare for Disposal F->G H Collect in Labeled Hazardous Waste Container G->H I Store in Satellite Accumulation Area H->I J Request EHS Pickup I->J K->G

Caption: Decision workflow for safe disposal.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal. Conservation OnLine (CoOL). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Diethyl Ether - Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • 2-(1-Ethoxyethoxy)But-3-Enenitrile Product Page. MySkinRecipes. [Link]

  • Material Safety Data Sheet. PerfumersWorld. [Link]

  • 2-(1-ETHOXYETHOXY)BUT-3-ENENITRILE Product Page. ChemUniverse. [Link]

  • 2-(1-ethoxyethoxy)butanenitrile Product Page. ChemSynthesis. [Link]

  • Safety Data Sheet. 3M. [Link]

  • Safety Data Sheet. Covestro. [Link]

  • How to Dispose of Hazardous Waste Properly. YouTube. [Link]

Sources

Personal Protective Equipment & Handling Guide: 2-(1-Ethoxyethoxy)but-3-enenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

WARNING: This compound possesses a dual-hazard profile combining nitrile toxicity with acetal acid-sensitivity . It is not a standard organic solvent.

As researchers, we often underestimate "protected" intermediates. 2-(1-Ethoxyethoxy)but-3-enenitrile contains a nitrile group masked by a lipophilic acetal ether. This structure facilitates rapid dermal absorption, while the acetal moiety makes the compound susceptible to hydrolysis in acidic environments, potentially releasing reactive aldehydes and modifying the toxicity profile.

Core Safety Axioms:

  • Treat as a Cyanide Precursor: Metabolic processing or accidental hydrolysis can liberate cyanide species.

  • Zero Acid Contact: The acetal linkage (1-ethoxyethoxy) is acid-labile. Contact with strong acids can trigger exothermic decomposition and release of volatile toxic byproducts.

  • Stabilizer Awareness: This compound is often stored with inhibitors (e.g., MEHQ) to prevent polymerization of the alkene group. Do not distill without checking inhibitor levels.

Part 2: Risk Assessment & Hazard Identification

Chemical Behavior Analysis
FeatureHazard Implication
Nitrile Group (-CN) Acute Toxicity (Oral/Dermal/Inhalation): Mechanism involves inhibition of cytochrome c oxidase (cellular hypoxia).
Allyl Group (But-3-ene) Polymerization Risk: Can undergo uncontrolled polymerization if heated or if stabilizers (MEHQ) are depleted.
Acetal Linkage Acid Sensitivity: Hydrolyzes in acidic media.[1] Flammability: Ether-like character increases volatility and flammability.
GHS Classification (Derived from Functional Analogs)
  • Flammable Liquid: Category 3 or 4 (Combustible).

  • Acute Toxicity: Category 3 (Oral/Dermal/Inhalation).

  • Skin/Eye Irritation: Category 2A (Severe Irritant).[2]

Part 3: Personal Protective Equipment (PPE) Matrix

Standard lab coats and latex gloves are insufficient for this compound due to its lipophilic ether tail, which enhances permeation through standard rubber.

Hand Protection Strategy (The "Double-Shell" Protocol)

Primary Barrier (Inner): Laminate Film (Silver Shield/4H) .

  • Why: Nitriles and ethers degrade disposable nitrile gloves rapidly. Laminate film offers >4-hour breakthrough time. Secondary Barrier (Outer): Disposable Nitrile (5 mil minimum) .

  • Why: Provides dexterity and protects the expensive inner liner from physical tears and incidental splashes.

Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (Spill/Emergency): Full-face respirator with ABEK-P3 cartridges (Organic Vapor + Inorganic Gas/Cyanide specific). Standard organic vapor cartridges may have poor service life for low molecular weight nitriles.

Eye & Body Protection[3][4][5][6][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are prohibited due to the risk of splash absorption via the tear ducts.

  • Body: Chemical-resistant apron over a standard cotton lab coat.

PPE Selection Logic (Decision Tree)

PPE_Selection start Start: Task Assessment vol_check Volume > 10 mL OR Heating Involved? start->vol_check std_ppe Standard PPE: - Fume Hood - Splash Goggles - Double Nitrile Gloves vol_check->std_ppe No high_risk High Exposure Risk vol_check->high_risk Yes glove_up Upgrade Hands: Silver Shield Liner + Nitrile Outer high_risk->glove_up resp_up Upgrade Resp: Ready ABEK-P3 Respirator glove_up->resp_up

Figure 1: PPE escalation logic based on experimental volume and energy input.

Part 4: Operational Handling Procedures

A. Storage & Stability[4][8]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) is mandatory to prevent auto-oxidation of the ether linkage (peroxide formation) and polymerization.

  • Incompatibility: Segregate from Strong Acids (HCl, H2SO4) and Oxidizers .

B. Transfer Protocol (Cannula Method)

Do not pour this chemical. Use positive pressure transfer.

  • Secure source and receiving flasks under Nitrogen.

  • Insert a double-ended needle (cannula).

  • Apply slight N2 pressure to the source flask to push liquid into the receiver.

  • Why? This closed-system prevents vapor release and protects the researcher from inhalation hazards.

C. Emergency Spill Response

Agent: Do not use standard paper towels. Use Vermiculite or Activated Carbon .

Spill_Response detect Spill Detected assess Assess Volume detect->assess minor Minor (<5mL) Inside Hood assess->minor Contained major Major (>5mL) Or Outside Hood assess->major Uncontained act_min 1. Cover with Vermiculite 2. Wipe with solvent 3. Dispose as Haz Waste minor->act_min act_maj 1. EVACUATE LAB 2. Secure Doors 3. Call HazMat Team major->act_maj

Figure 2: Immediate decision workflow for spill containment.

Part 5: Disposal & Deactivation Plan

Do not pour down the drain. This compound is toxic to aquatic life and can release cyanide in sewer systems.

Waste Categorization
  • Primary Stream: Organic Cyanide Waste (Liquid).

  • Labeling: Must explicitly state "Contains Nitriles" and "Flammable".

Neutralization (Pre-Disposal Treatment)

Only perform if required by local EHS regulations. Otherwise, dispose of as raw waste.

  • Oxidation Method: Treat waste stream with alkaline sodium hypochlorite (Bleach at pH > 10) to oxidize the nitrile to a cyanate/carbonate.

  • Caution: This reaction is exothermic. Perform on small scales (<100 mL) in an ice bath.

ParameterSpecification
Waste Container HDPE or Glass (Avoid metal if acidic impurities present)
Segregation Keep separate from Acid Waste (Risk of HCN generation)
Tagging "Toxic", "Flammable", "Nitrile"

References

  • Sigma-Aldrich. (n.d.).[3] 2-(1-Ethoxyethoxy)but-3-enenitrile Product Specification & CAS Data. Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks. Retrieved from [Link]

  • Organic Syntheses. (2011). General Guidelines for Handling Hazardous Chemicals. Prudent Practices in the Laboratory. Retrieved from [Link]

  • Covestro. (2021). Safety Data Sheet: General Nitrile Handling. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.